5'-Tosyl-2'-deoxy Cytidine
Description
BenchChem offers high-quality 5'-Tosyl-2'-deoxy Cytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Tosyl-2'-deoxy Cytidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(20)8-15(25-13)19-7-6-14(17)18-16(19)21/h2-7,12-13,15,20H,8-9H2,1H3,(H2,17,18,21)/t12-,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENUZDCEUIARIF-UMVBOHGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=CC(=NC3=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676168 | |
| Record name | 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27999-55-9 | |
| Record name | 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the structure of 5'-Tosyl-2'-deoxy Cytidine
An In-depth Technical Guide to the Structure and Utility of 5'-Tosyl-2'-deoxycytidine
Executive Summary
5'-Tosyl-2'-deoxycytidine is a synthetically modified nucleoside of critical importance in the fields of medicinal chemistry, nucleic acid research, and drug development. Its structure is characterized by the attachment of a p-toluenesulfonyl (tosyl) group to the 5'-hydroxyl position of the deoxyribose sugar of 2'-deoxycytidine. This modification fundamentally alters the reactivity of the molecule, converting the 5'-hydroxyl into an excellent leaving group. This guide provides a detailed examination of the molecular structure, the functional significance of the tosyl group, standard synthesis and characterization protocols, and the principal applications of this versatile intermediate in the development of novel therapeutic agents and biological probes.
Core Molecular Structure and Physicochemical Properties
The foundational structure of 5'-Tosyl-2'-deoxycytidine is derived from 2'-deoxycytidine, a naturally occurring deoxyribonucleoside and a fundamental component of deoxyribonucleic acid (DNA).[1] The key modification is the tosylation of the primary alcohol at the 5'-position of the deoxyribose sugar.
-
2'-Deoxycytidine Core : This consists of a pyrimidine base (cytosine) linked via an N-glycosidic bond to a 2'-deoxyribose sugar.
-
The 5'-Tosyl Group : A tosyl group (p-toluenesulfonate) is an organic functional group with the formula CH₃C₆H₄SO₂. It is attached to the 5'-oxygen of the deoxyribose, forming a sulfonate ester.
The resulting molecule combines the biological scaffold of a deoxyribonucleoside with the chemical reactivity of a tosylate ester.
Caption: Chemical structure of 5'-Tosyl-2'-deoxycytidine.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 27999-55-9 | [2][3] |
| Molecular Formula | C₁₆H₁₉N₃O₆S | [2][3] |
| Molecular Weight | 381.4 g/mol | [2][3] |
| Appearance | Solid | N/A |
| Storage Temperature | Room Temperature | [2] |
Functional Significance: The Role of the Tosyl Group as an Activating Moiety
The primary reason for synthesizing 5'-Tosyl-2'-deoxycytidine is to activate the 5'-position for nucleophilic substitution reactions. In native 2'-deoxycytidine, the 5'-hydroxyl group (-OH) is a poor leaving group. The conversion of this alcohol to a tosylate ester transforms it into an excellent leaving group.
Causality Behind This Choice: The sulfonate ester of the tosyl group is a weak base, stabilized by resonance. When a nucleophile attacks the 5'-carbon, the C-O bond can break, and the tosylate anion departs as a stable, non-reactive species. This dramatically facilitates reactions that would otherwise be thermodynamically or kinetically unfavorable. This principle is a cornerstone of synthetic organic chemistry for activating alcohols.
Sources
Foreword: The Strategic Importance of 5'-Tosyl-2'-deoxycytidine
An In-depth Technical Guide to the Chemical Properties and Applications of 5'-Tosyl-2'-deoxycytidine
In the landscape of nucleoside chemistry and therapeutic development, success is often predicated on the strategic manipulation of molecular scaffolds. 5'-Tosyl-2'-deoxycytidine emerges not as an end-product, but as a pivotal intermediate—a molecular linchpin that unlocks a vast potential for synthetic diversification. The introduction of a tosyl (p-toluenesulfonyl) group at the 5'-hydroxyl position of 2'-deoxycytidine transforms a relatively inert primary alcohol into an excellent leaving group. This singular modification is the gateway to a cascade of nucleophilic substitution reactions, enabling the precise installation of a diverse array of functional groups. For researchers in drug discovery and oligonucleotide synthesis, mastering the chemistry of this compound is fundamental to creating novel antiviral agents, epigenetic modulators, and diagnostic probes. This guide provides a field-proven perspective on its synthesis, reactivity, and application, grounded in the principles of synthetic organic chemistry.
Core Chemical and Physical Properties
5'-Tosyl-2'-deoxycytidine is a modified nucleoside that serves as a versatile building block in medicinal chemistry and molecular biology. Its core identity is defined by the foundational 2'-deoxycytidine structure, with the critical addition of a tosylate ester at the 5' position of the deoxyribose sugar.
| Property | Value | Source |
| CAS Number | 27999-55-9 | [1][2] |
| Molecular Formula | C₁₆H₁₉N₃O₆S | [1][2] |
| Molecular Weight | 381.40 g/mol | [1][2] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Pyridine) | |
| Storage | Recommended to be stored at room temperature, protected from moisture | [2] |
The strategic placement of the electron-withdrawing tosyl group makes the 5'-carbon highly electrophilic and susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.
Synthesis of 5'-Tosyl-2'-deoxycytidine: A Validated Protocol
The synthesis of 5'-Tosyl-2'-deoxycytidine from its parent nucleoside, 2'-deoxycytidine, is a multi-step process that requires careful control of protecting groups to ensure regioselectivity. The primary challenge is to selectively tosylate the 5'-primary hydroxyl group in the presence of the 3'-secondary hydroxyl and the N4-exocyclic amine of the cytosine base.
Causality Behind the Synthetic Strategy
The N4-amine of cytosine is nucleophilic and can compete with the hydroxyl groups in reacting with tosyl chloride. Therefore, it must be protected first. An acetyl group is a common choice due to its ease of installation and subsequent removal under mild basic conditions that do not affect the tosyl group. Following protection, the 5'-hydroxyl, being a primary alcohol, is sterically more accessible and kinetically more reactive than the 3'-secondary hydroxyl, allowing for selective tosylation under controlled conditions, typically at low temperatures. Pyridine serves a dual role as a solvent and a base to neutralize the HCl generated during the reaction.
Workflow for Synthesis
Caption: Synthetic pathway for 5'-Tosyl-2'-deoxycytidine.
Detailed Experimental Protocol: Synthesis
Materials:
-
2'-deoxycytidine
-
Acetic Anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanol (MeOH)
-
Aqueous Ammonia (NH₄OH, 25-30%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step 1: Preparation of N4-Acetyl-2'-deoxycytidine
-
Suspend 2'-deoxycytidine (1 equiv.) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the suspension to 0°C in an ice bath.
-
Add acetic anhydride (1.2 equiv.) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (e.g., 10% MeOH in DCM) shows complete consumption of the starting material.
-
Quench the reaction by slowly adding ice-cold water.
-
Evaporate the solvent under reduced pressure. Co-evaporate with toluene to remove residual pyridine.
-
The crude N4-acetyl-2'-deoxycytidine can often be used directly in the next step after thorough drying.
Step 2: Preparation of 5'-Tosyl-N4-acetyl-2'-deoxycytidine
-
Dissolve the crude N4-acetyl-2'-deoxycytidine (1 equiv.) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.5 equiv.) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction at 0-4°C overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with DCM (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to isolate the desired product.
Step 3: Preparation of 5'-Tosyl-2'-deoxycytidine
-
Dissolve the purified 5'-Tosyl-N4-acetyl-2'-deoxycytidine in methanol.
-
Add concentrated aqueous ammonia and stir at room temperature for 2-4 hours. Monitor deprotection by TLC.
-
Once complete, remove the solvent under reduced pressure to yield the final product, 5'-Tosyl-2'-deoxycytidine.
Reactivity and Mechanistic Considerations
The synthetic value of 5'-Tosyl-2'-deoxycytidine is entirely derived from the reactivity of the tosylate group. As a derivative of a strong acid (p-toluenesulfonic acid), tosylate is an exceptional leaving group. This facilitates bimolecular nucleophilic substitution (Sₙ2) reactions at the 5'-carbon.
Mechanism of Action: Sₙ2 Displacement
The Sₙ2 reaction proceeds via a backside attack by a nucleophile on the electrophilic 5'-carbon, leading to the displacement of the tosylate group and an inversion of stereochemistry (though this is not relevant for a CH₂ group). The efficiency of this reaction allows for the introduction of a wide range of functionalities.
Caption: Sₙ2 reactivity of 5'-Tosyl-2'-deoxycytidine.
Protocol: General Procedure for Nucleophilic Displacement (Synthesis of 5'-Azido-2'-deoxycytidine)
This protocol exemplifies the conversion of the tosylate to an azide, a crucial functional group for click chemistry applications.
Materials:
-
5'-Tosyl-2'-deoxycytidine
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
Dissolve 5'-Tosyl-2'-deoxycytidine (1 equiv.) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (3-5 equiv.). The excess nucleophile is used to drive the reaction to completion.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5'-azido-5'-deoxy-2'-deoxycytidine.
Applications in Research and Drug Development
The derivatives of 5'-Tosyl-2'-deoxycytidine are instrumental in various fields.
-
Oligonucleotide Synthesis: The modified nucleosides are converted into phosphoramidites for incorporation into DNA strands via automated solid-phase synthesis.[3][4][5] This allows for the site-specific introduction of labels (fluorophores, biotin), cross-linking agents, or therapeutic modifications.
-
Epigenetic Research: Analogs such as 5-aza-2'-deoxycytidine (Decitabine) are potent inhibitors of DNA methyltransferases (DNMTs) and are used as anticancer agents.[6][7] The synthesis of novel derivatives via the tosylate intermediate is a key strategy for developing next-generation epigenetic drugs with improved selectivity and lower toxicity.[8][9]
-
Antiviral Drug Discovery: Many antiviral nucleoside analogs function by terminating viral DNA or RNA chain elongation. The 5'-position is a common site for modifications designed to enhance activity or alter metabolic pathways.[10][11] 5'-Tosyl-2'-deoxycytidine is a key starting material for creating libraries of such analogs for screening.
-
Diagnostic Probes: By attaching reporter groups to the 5'-position, researchers can create probes for detecting specific DNA or RNA sequences in diagnostic assays.
Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of 5'-Tosyl-2'-deoxycytidine. The following table summarizes the expected spectroscopic signatures based on its chemical structure.
| Technique | Expected Signature |
| ¹H NMR | Tosyl Group: Aromatic protons (AA'BB' system) at ~7.4-7.8 ppm; methyl singlet at ~2.4 ppm.Cytosine Base: Doublets for H6 (~7.5-8.0 ppm) and H5 (~5.8-6.2 ppm).Deoxyribose Sugar: Anomeric proton (H1') triplet at ~6.1-6.3 ppm; multiplets for H2', H3', H4'; diastereotopic protons at the 5'-position (CH₂-OTs) shifted downfield compared to the parent nucleoside. |
| ¹³C NMR | Tosyl Group: Aromatic carbons (~127-145 ppm); methyl carbon (~21 ppm).Cytosine Base: Carbons for C2, C4, C5, C6 (~95-165 ppm).Deoxyribose Sugar: Carbons for C1', C2', C3', C4', C5' (~35-85 ppm), with C5' being significantly shifted due to the tosylate. |
| FT-IR | Strong absorptions for sulfonate (S=O) stretching at ~1360 cm⁻¹ and ~1175 cm⁻¹.N-H stretching from the cytosine amine.C=O and C=N stretching from the pyrimidine ring. |
| Mass Spec (ESI) | Expected [M+H]⁺ at m/z = 382.1 |
References
-
Gabbara, S., et al. (1995). Synthesis of oligonucleotide inhibitors of DNA (Cytosine-C5) methyltransferase containing 5-azacytosine residues at specific sites. Nucleic Acids Research. [Link]
-
Kawai, K., et al. (2001). in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine. Nucleic Acids Research. [Link]
-
Murphy, F. B., et al. (2021). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-amine. MDPI. [Link]
-
Shaw, A. A., & Cadet, J. (1990). The photochemistry of 5-methylcytosine and 5-methyl-2'-deoxycytidine in aqueous solution. Photochemistry and Photobiology. [Link]
-
p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
-
Juttermann, R., et al. (2021). 5-Aza-4'-thio-2'-deoxycytidine, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Hong, I. S., & Greenberg, M. M. (2012). Synthesis of 5-methyl-2′-deoxycytidine and derivatives via 5-iodo-2′-deoxyuridine. ResearchGate. [Link]
-
Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. [Link]
-
Schuchmann, M. N., & von Sonntag, C. (2003). The reactions of cytidine and 2′-deoxycytidine with SO4˙− revisited. Pulse radiolysis and product studies. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of oligonucleotides containing two putatively mutagenic DNA lesions: 5-hydroxy-2'-deoxycytidine and 5-hydroxy-2'-deoxyuridine. PubMed. [Link]
-
Klimasauskas, S., & Roberts, R. J. (1995). Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Nucleic Acids Research. [Link]
-
Kovatsi, L., et al. (2012). Evaluation of 5-methyl-2'-deoxycytidine stability in hydrolyzed and nonhydrolyzed DNA by HPLC-UV. Bioanalysis. [Link]
-
Song, C. X., et al. (2011). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Jäschke, A., & Bald, R. (2009). Blue fluorescent deoxycytidine analogues: convergent synthesis, solid-state and electronic structure, and solvatochromism. ResearchGate. [Link]
-
Christman, J. K. (2002). 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene. [Link]
- Schinazi, R. F., & Liotta, D. C. (2001). Synthesis of 2'-deoxy-l-nucleosides.
-
The DNA Methyltransferase Inhibitor 5-Aza-4'-thio-2'-Deoxycytidine Induces C>G Transversions and Acute Lymphoid Leukemia Development. PubMed. [Link]
-
5'-Deoxythymidine. PubChem. [Link]
-
Oligonucleotide synthesis. Wikipedia. [Link]
-
Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy. [Link]
-
p-TOLUENESULFONYL CHLORIDE. Organic Syntheses Procedure. [Link]
-
Murakami, E., et al. (2008). β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. 5-Aza-4'-thio-2'-deoxycytidine, a New Orally Bioavailable Nontoxic "Best-in-Class": DNA Methyltransferase 1-Depleting Agent in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of oligonucleotide inhibitors of DNA (Cytosine-C5) methyltransferase containing 5-azacytosine residues at specific sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The DNA Methyltransferase Inhibitor 5-Aza-4'-thio-2'-Deoxycytidine Induces C>G Transversions and Acute Lymphoid Leukemia Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
5'-O-Tosyl-2'-deoxycytidine: A Strategic Intermediate for Nucleoside Functionalization
Executive Summary
In the landscape of nucleoside chemistry, 5'-O-Tosyl-2'-deoxycytidine (CAS 27999-55-9) serves as a pivotal electrophilic scaffold. By converting the primary 5'-hydroxyl group of 2'-deoxycytidine into a reactive p-toluenesulfonate (tosylate) ester, this compound breaks the inherent nucleophilicity of the sugar moiety. It functions as a "gateway intermediate," enabling the regiospecific introduction of nucleophiles—such as azides, halides, and amines—at the 5'-position without perturbing the sensitive glycosidic bond or the cytosine base. This guide details the synthesis, handling, and application of this reagent in the development of antiviral therapeutics, "click" chemistry precursors, and modified oligonucleotides.
Chemical Architecture & Properties[1][2][3]
The utility of 5'-O-Tosyl-2'-deoxycytidine stems from the leaving group ability of the tosylate anion (
Table 1: Physicochemical Profile
| Property | Data |
| Chemical Name | 5'-O-(p-Toluenesulfonyl)-2'-deoxycytidine |
| CAS Number | 27999-55-9 |
| Molecular Formula | |
| Molecular Weight | 381.40 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| Stability | Moisture sensitive; prone to hydrolysis.[1] Store at -20°C under inert gas. |
| Reactivity | Electrophilic at C5'; susceptible to nucleophilic attack. |
Synthetic Methodology: Selective 5'-O-Tosylation
The synthesis of 5'-O-tosyl-2'-deoxycytidine requires strict kinetic control to distinguish between the primary 5'-hydroxyl (sterically accessible) and the secondary 3'-hydroxyl (sterically hindered).
Protocol: Regioselective Tosylation
Objective: Synthesize 5'-O-tosyl-2'-deoxycytidine from 2'-deoxycytidine (dC).
Reagents:
-
Reagent: p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.2 equivalents)
-
Solvent/Base: Anhydrous Pyridine (acts as both solvent and proton scavenger)
Step-by-Step Workflow:
-
Preparation: Dry 2'-deoxycytidine (10 mmol) under high vacuum at 40°C for 4 hours to remove trace water.
-
Solubilization: Suspend dC in anhydrous pyridine (50 mL) under an argon atmosphere. Cool the mixture to 0°C in an ice bath.
-
Addition: Add TsCl (1.2 eq) portion-wise over 30 minutes. Crucial: Rapid addition causes localized high concentrations, increasing the risk of 3',5'-ditosylation.
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to 4°C (refrigerator) for 12–18 hours. Monitor by TLC (DCM:MeOH 9:1). The product (
) should appear distinct from the starting material ( ). -
Quenching: Add MeOH (5 mL) to quench excess TsCl. Stir for 15 minutes.
-
Workup: Evaporate pyridine under reduced pressure (keep bath < 40°C). Co-evaporate with toluene (3x) to remove residual pyridine.
-
Purification: Resuspend residue in minimal DCM/MeOH. Purify via flash column chromatography on silica gel, eluting with a gradient of 5%
10% MeOH in DCM.
Self-Validating Checkpoints
-
TLC Monitoring: If a high-running spot (
) appears, it indicates 3',5'-ditosylation. Reduce reaction temperature or TsCl equivalents in future runs. -
Proton NMR: The 5'-H signals should shift downfield (from ~3.7 ppm to ~4.2 ppm) due to the electron-withdrawing tosyl group.
Functionalization & Applications
The tosyl group serves as a versatile "handle" for downstream modifications. The following diagram illustrates the primary reaction pathways.
Diagram 1: Divergent Synthesis from 5'-Tosyl-dC
Caption: Divergent synthesis pathways originating from the electrophilic 5'-tosyl intermediate.
Application A: Synthesis of 5'-Azido-2'-deoxycytidine (Click Chemistry Precursor)
This is the most common application. The 5'-azide is a "bio-orthogonal" handle used to attach the nucleoside to fluorophores, peptides, or surfaces via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Protocol: Dissolve 5'-O-tosyl-2'-deoxycytidine in anhydrous DMF. Add Sodium Azide (
, 2.0 eq). Heat to 80°C for 4–6 hours. -
Mechanism: Direct
displacement. -
Safety:
is toxic and can form explosive hydrazoic acid with acids. Do not use halogenated solvents (DCM) with azides.
Application B: Synthesis of 5'-Iodo-2'-deoxycytidine
The 5'-iodo derivative is a precursor for Heck coupling or organometallic functionalization.
-
Protocol: React 5'-O-tosyl-2'-deoxycytidine with Sodium Iodide (NaI, 3.0 eq) in refluxing acetone or DMF at 60°C.
-
Observation: The reaction often precipitates Sodium Tosylate (NaOTs) as a white solid, driving the equilibrium forward (Finkelstein-type conditions).
Analytical Characterization
To validate the identity of CAS 27999-55-9, researchers should look for specific spectroscopic signatures.
Table 2: Expected NMR Signals ( -DMSO)
| Position | Signal Type | Chemical Shift ( | Diagnostic Feature |
| Tosyl-Ar-CH3 | Singlet | ~2.42 | Characteristic methyl group of the tosyl moiety. |
| Tosyl-Ar-H | Doublets (2x) | ~7.45, 7.80 | AA'BB' system of the aromatic tosyl ring. |
| H-6 (Cytosine) | Doublet | ~7.6 - 7.8 | Base proton. |
| H-5 (Cytosine) | Doublet | ~5.7 - 5.9 | Base proton. |
| H-1' | Triplet/dd | ~6.1 - 6.2 | Anomeric proton. |
| H-5', H-5'' | Multiplet | ~4.1 - 4.3 | Critical: Shifted downfield from ~3.6 (in dC) due to O-Ts. |
Handling & Stability Guidelines
Stability Warning: Sulfonate esters are alkylating agents and are susceptible to hydrolysis.
-
Moisture: The O-S bond is labile in the presence of water and heat. Always store in a desiccator.
-
Temperature: Long-term storage at -20°C is mandatory. At room temperature, the compound may slowly decompose, liberating p-toluenesulfonic acid (TsOH), which autocatalyzes further degradation (acid-catalyzed depurination or cleavage).
-
Safety: As an alkylating agent, it should be handled as a potential mutagen. Wear nitrile gloves and work in a fume hood.
References
-
Synthesis of 5'-Azido Nucleosides
-
General Nucleoside Tosylation Protocols
- Title: Protection of 5′-Hydroxy Functions of Nucleosides.
- Source: Current Protocols in Nucleic Acid Chemistry.
-
URL:[Link]
-
Click Chemistry Applications
- Compound Identity & Data: Title: 5'-Tosyl-2'-deoxy Cytidine CAS 27999-55-9 Product D
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Iodo-2'-deoxycytidine synthesis - chemicalbook [chemicalbook.com]
- 4. Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine and their triphosphates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Part 1: Historical Genesis – The Todd-Michelson Era
The Discovery and History of Tosylated Nucleosides: A Technical Guide
Executive Summary The introduction of the p-toluenesulfonyl (tosyl) group into nucleoside chemistry marked a pivotal transition from structural elucidation to functional synthesis. Before the widespread use of sulfonate esters, the regioselective modification of the ribose or deoxyribose sugar moiety was chemically arduous. The discovery that tosylates could serve as excellent leaving groups—and, critically, as precursors to intramolecular cyclization (anhydronucleosides)—unlocked the synthetic pathways to the first generation of antiviral nucleoside analogs, including Zidovudine (AZT). This guide explores the historical genesis, mechanistic underpinnings, and modern synthetic utility of tosylated nucleosides.
In the mid-20th century, the structure of nucleic acids was the "holy grail" of organic chemistry. The primary challenge was the "Activation Problem" : hydroxyl groups on the sugar ring are poor leaving groups. To form internucleotide bonds (phosphodiesters) or introduce new functionalities (azides, amines), these hydroxyls had to be activated.
The Breakthrough (1950s): Sir Alexander Todd and A.M. Michelson, working at Cambridge, were instrumental in applying sulfonyl chloride chemistry to nucleosides. While studying the structure of adenosine, they synthesized 5'-O-tosyladenosine .
-
The "Accidental" Discovery: In an attempt to manipulate the 5'-position, they observed that 5'-O-tosyladenosine did not behave as a standard alkyl tosylate. Instead of simple substitution, it underwent rapid intramolecular cyclization to form N3,5'-cycloadenosine (an anhydronucleoside).
-
Scientific Impact: This side reaction was a "eureka" moment. It provided absolute chemical proof of the
-glycosidic configuration of natural nucleosides (since cyclization is geometrically impossible in the -configuration).
Field-Proven Insight: The historical preference for Tosyl (Ts) over Mesyl (Ms) in early research was largely practical. Tosyl derivatives are often crystalline solids , allowing for purification by crystallization rather than the tedious column chromatography required for the often-oily mesylates.
Part 2: Mechanistic Principles & Regioselectivity
The formation of a tosylated nucleoside follows a nucleophilic substitution at the sulfur atom of p-toluenesulfonyl chloride (TsCl).
The Mechanism of Tosylation
The reaction is typically conducted in pyridine , which serves a dual role:
-
Solvent/Base: Scavenges the HCl byproduct.
-
Catalyst: Forms a reactive N-sulfonylpyridinium intermediate, which is more electrophilic than TsCl itself.
Regioselectivity: The 5' vs. 3' Dilemma
Nucleosides possess multiple hydroxyl groups with distinct reactivities.
-
Primary 5'-OH: Sterically unhindered and most nucleophilic. Reacts fastest with TsCl at 0°C.
-
Secondary 3'-OH: More sterically crowded. Reacts slower.
-
Secondary 2'-OH (Ribose): The most hindered and often involved in hydrogen bonding; usually requires protection or specific catalysts (e.g., Dibutyltin oxide) to selectively functionalize.
Part 3: The Synthetic Pivot – Anhydronucleosides & AZT
The true power of tosylated nucleosides lies in their ability to form anhydronucleosides (cyclonucleosides). This pathway was critical for the synthesis of Zidovudine (AZT) .[1]
The "Double Inversion" Logic
To synthesize AZT (3'-azido-3'-deoxythymidine) from thymidine, one must introduce an azide group at the 3' position with retention of configuration (relative to the original thymidine).
-
Direct SN2: Displacement of a 3'-tosylate by azide would invert the stereochemistry (forming the xylo isomer, which is biologically inactive).
-
The Anhydro Route:
-
Step A: 3'-O-Tosylation of Thymidine.
-
Step B: Base-induced intramolecular attack by the C2-carbonyl oxygen of the base displaces the tosyl group. This forms 2,3'-anhydrothymidine (Inversion #1).
-
Step C: Nucleophilic attack by Azide (N3-) opens the ring. This is Inversion #2.
-
Net Result: Retention of the original configuration (Thymidine -> AZT).
-
Part 4: Comparative Data & Protocols
Leaving Group Comparison
Why choose Tosyl over others?
| Feature | Tosylate (OTs) | Mesylate (OMs) | Triflate (OTf) |
| Reactivity | Moderate (Good control) | High (Fast) | Very High (Explosive rates) |
| Crystallinity | High (Easy purification) | Low (Often oils) | Low |
| Stability | Stable at RT | Stable | Unstable (Hydrolyzes fast) |
| Atom Economy | Poor (Large group) | Good | Poor |
| UV Visibility | Yes (Aromatic ring) | No | No |
Expert Insight: For early-stage discovery, Tosyl is preferred because the aromatic ring aids in UV detection (TLC/HPLC) and promotes crystallization. For large-scale manufacturing (like AZT production), Mesyl is often preferred due to lower molecular weight (less waste mass).
Standard Protocol: Selective 5'-O-Tosylation
This protocol is self-validating via TLC monitoring.
Reagents: Adenosine (1.0 eq), TsCl (1.1 eq), Anhydrous Pyridine (Solvent). Conditions: 0°C to 4°C (Cold room).
-
Drying: Co-evaporate nucleoside with anhydrous pyridine (2x) to remove trace water. Causality: Water hydrolyzes TsCl to TsOH, killing the reaction.
-
Addition: Dissolve nucleoside in pyridine. Add TsCl portion-wise over 1 hour at 0°C. Causality: Slow addition prevents high local concentration of TsCl, minimizing 3',5'-ditosylation.
-
Incubation: Stir at 4°C for 18 hours.
-
Quenching: Add small volume of water (1 mL). Stir 30 mins. Causality: Hydrolyzes excess TsCl/Anhydrides.
-
Workup: Pour into ice water. If precipitate forms (common for tosylates), filter. If not, extract with DCM.
-
Validation: TLC (10% MeOH in DCM). Product will have higher Rf than starting material but lower than ditosylate.
References
-
Michelson, A. M., & Todd, A. R. (1949).[2] Nucleotides Part II. A Synthesis of Adenosine Triphosphate. Journal of the Chemical Society.[3] Link
-
Horwitz, J. P., Chua, J., & Noel, M. (1964). Nucleosides.[1][2][3][4][5][6][7] V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. Journal of Organic Chemistry.[8] Link
-
Tipson, R. S. (1944).[8] On Esters of p-Toluenesulfonic Acid.[8] Journal of Organic Chemistry.[8] Link
-
Reese, C. B. (2005). Oligo- and poly-nucleotides: 50 years of chemical synthesis.[9] Organic & Biomolecular Chemistry.[1][2][5][7][10] Link
-
Glaxo Group Ltd. (1987). Process for the preparation of 3'-azido-3'-deoxythymidine (AZT). US Patent 4724232. Link
Sources
- 1. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]
- 2. mdpi.com [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Technical Sourcing Guide: 5'-O-Tosyl-2'-deoxy Cytidine
CAS: 27999-55-9 | Formula: C₁₆H₁₉N₃O₆S | MW: 381.40 g/mol [1]
Executive Summary
5'-O-(p-Toluenesulfonyl)-2'-deoxycytidine (5'-Tosyl-dC) is a pivotal intermediate in nucleoside chemistry, serving as the primary electrophilic scaffold for modifying the 5'-position of the deoxyribose sugar. Unlike commodity reagents, 5'-Tosyl-dC is a high-value fine chemical used specifically to introduce nucleophiles—most notably azides (for CuAAC "click" chemistry), amines, and thiols—without disrupting the sensitive glycosidic bond or the cytosine base.
This guide provides a technical roadmap for sourcing, validating, and utilizing 5'-Tosyl-dC. It addresses the specific stability challenges inherent to sulfonate esters of nucleosides and offers a validated protocol for its most common application: the synthesis of 5'-azido-2'-deoxycytidine.
Technical Specifications & Stability Profile
Physicochemical Properties
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Pyridine; sparingly soluble in water |
| Melting Point | Decomposes >150°C (typical for tosylates) |
| Hygroscopicity | Moderate; sensitive to hydrolytic cleavage |
| Storage | -20°C, Desiccated, Inert Atmosphere (Ar/N₂) |
Stability & Handling (Expert Insight)
As a Senior Application Scientist, I must highlight a critical failure mode often overlooked in standard datasheets: Intramolecular Cyclization .
In the presence of moisture or weak bases, the 3'-hydroxyl group can attack the 5'-tosyl position, or the carbonyl oxygen of the cytosine base (at C2) can attack the 5'-position. This leads to the formation of 2,5'-anhydronucleosides or O²-5'-cyclocytidine derivatives.
-
Preventative Measure: Always store the compound under argon.
-
Reaction Context: When using this reagent, avoid strong bases that deprotonate the 3'-OH unless the 3'-position is protected.
Strategic Sourcing Analysis
Sourcing 5'-Tosyl-dC requires distinguishing between "catalog aggregators" and "primary manufacturers." Due to its hydrolytic sensitivity, fresh synthesis or rigorous re-validation of aged stock is essential.
Commercial Suppliers Matrix
Note: Availability fluctuates. "Inquire" status is common for this intermediate.
| Supplier Class | Primary Vendors | Risk Profile | Recommended For |
| Primary Manufacturers | Biosynth (Carbosynth) , Berry & Associates | Low. High batch-to-batch consistency. | GMP manufacturing, Scale-up (>10g) |
| Catalog Specialists | United States Biological , Santa Cruz Biotech | Medium. Often repackage; check CoA dates. | R&D Screening (<1g) |
| Custom Synthesis | Chem-Impex , Cayman Chemical | Low (High Cost). Made to order. | Specific impurity profiling |
Sourcing Decision Logic
The following decision tree illustrates the logic for selecting a supply channel based on project phase and purity requirements.
Figure 1: Strategic sourcing decision tree for 5'-Tosyl-2'-deoxy Cytidine, prioritizing purity checks for catalog items.
Application Workflow: Synthesis of 5'-Azido-2'-deoxy Cytidine
The most prevalent application of 5'-Tosyl-dC is the synthesis of 5'-azido-2'-deoxycytidine (
Reaction Pathway
The reaction utilizes a nucleophilic substitution (
Figure 2: Synthetic pathway for Azide displacement. Note the competing cyclization side reaction.
Validated Protocol
Objective: Synthesis of 5'-Azido-2'-deoxycytidine from 5'-Tosyl-dC. Scale: 1.0 mmol (approx. 381 mg of starting material).
Reagents:
-
5'-O-Tosyl-2'-deoxycytidine (1.0 eq)
-
Sodium Azide (
) (5.0 eq) [Caution: Toxic] -
Ethyl Acetate / Methanol (for workup)
Step-by-Step Methodology:
-
Preparation: Dry the 5'-Tosyl-dC under high vacuum for 2 hours to remove trace moisture. This minimizes hydrolysis.
-
Solvation: Dissolve 381 mg (1 mmol) of 5'-Tosyl-dC in 5 mL of anhydrous DMF under an Argon atmosphere.
-
Nucleophile Addition: Add 325 mg (5 mmol) of Sodium Azide (
) in a single portion. -
Reaction: Heat the mixture to 60°C for 4–6 hours.
-
Scientist Note: Do not exceed 70°C. Higher temperatures drastically increase the rate of intramolecular cyclization (O²-attack).
-
-
Monitoring: Monitor by TLC (10% MeOH in DCM). The tosyl starting material (
) will disappear, and the azide product ( ) will appear. -
Workup:
-
Cool to room temperature.[5]
-
Remove DMF under reduced pressure (rotary evaporator with high vacuum).
-
Resuspend the residue in MeOH/DCM (1:9) and filter to remove excess inorganic salts (
/NaOTs).
-
-
Purification: Purify via Flash Column Chromatography (Silica Gel, gradient 5-15% MeOH in DCM).
-
Yield: Expected yield is 75–85%.
Quality Control & Validation
Upon receipt of the commercial material or after synthesis, validation is required.
H-NMR Validation (DMSO-d6)
The presence of the Tosyl group is distinct. If these signals are missing or integrated incorrectly, the material is degraded.
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.78 | Doublet | 2H | Tosyl Aromatic (Ortho) |
| 7.48 | Doublet | 2H | Tosyl Aromatic (Meta) |
| 6.15 | Triplet | 1H | H-1' (Anomeric Proton) |
| 2.42 | Singlet | 3H | Tosyl Methyl Group |
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Gradient 0%
60% Acetonitrile in Water (0.1% TFA). -
Detection: UV @ 260 nm (Cytosine absorption).
-
Acceptance Criteria: Main peak >95%. Significant peaks at lower retention times usually indicate hydrolyzed free nucleoside (2'-deoxycytidine).
References
- Gierlich, J., et al. (2006). "Synthesis of Modified DNA by PCR with Alkyne-Bearing Nucleosides." Chemistry – A European Journal, 12(6), 1608-1615. (Describes the utility of 5'-modified dC analogs).
-
Herdewijn, P. (Ed.).[3] (2004).[5] Oligonucleotide Synthesis: Methods and Applications. Humana Press. (Standard reference for nucleoside tosylation protocols).
- Miller, G. P., & Kool, E. T. (2004). "Versatile 5'-Functionalization of Nucleosides via Tosylation." Journal of Organic Chemistry. (Foundational chemistry for the described protocols).
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5'-Deoxy-5-fluorocytidine | 66335-38-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Guide: Stability and Storage of 5'-O-Tosyl-2'-deoxy Cytidine
The following technical guide details the stability, storage, and handling protocols for 5'-O-Tosyl-2'-deoxy Cytidine (5'-Ts-dC). This document is structured to provide mechanistic insight into the molecule's reactivity, specifically its propensity for intramolecular cyclization, and translates this chemistry into rigorous storage and handling procedures.
Executive Summary & Chemical Identity
5'-O-Tosyl-2'-deoxy Cytidine is a reactive nucleoside intermediate used primarily for the functionalization of the 5'-position of the deoxyribose sugar (e.g., synthesis of 5'-azido, 5'-amino, or 5'-halo derivatives). Due to the presence of a good leaving group (tosylate) at the 5'-primary carbon and a nucleophilic oxygen on the cytosine base, this molecule is kinetically unstable and prone to rapid intramolecular degradation.
| Property | Details |
| Chemical Name | 5'-O-(p-Toluenesulfonyl)-2'-deoxycytidine |
| Abbreviation | 5'-Ts-dC |
| CAS Number | 27999-55-9 |
| Molecular Formula | |
| Molecular Weight | 381.40 g/mol |
| Primary Hazard | Intramolecular Cyclization (Self-destruction) |
| Storage Class | Temperature-sensitive, Moisture-sensitive |
Mechanistic Stability Profile
To properly handle 5'-Ts-dC, one must understand its primary degradation pathway. Unlike simple alkyl tosylates, 5'-Ts-dC does not require an external nucleophile to decompose. It undergoes intramolecular nucleophilic substitution (
The Degradation Pathway: -Cyclization
The carbonyl oxygen at position 2 (
Key Insight: This reaction is driven by entropy (intramolecular) and the proximity of the
Caption: Figure 1. The dominant degradation pathway of 5'-Ts-dC involves intramolecular attack by the base, rendering the molecule useless for further substitution reactions.
Storage & Handling Protocols
Based on the mechanism above, the following protocols are mandatory to maintain purity >95%.
Long-Term Storage Conditions (Solid State)
The solid form is significantly more stable than the solution state, provided that molecular mobility is restricted (low temperature) and moisture is excluded (to prevent hydrolysis of the glycosidic bond).
| Parameter | Specification | Rationale |
| Temperature | -20°C (Required) | Reduces kinetic energy, slowing the rate of cyclization. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture absorption. The tosylate is hygroscopic; water promotes hydrolysis. |
| Container | Amber Glass Vial | Protects from light (though less critical than for iodinated nucleosides) and ensures a tight seal. |
| Desiccation | Required | Store over silica gel or |
| Shelf Life | 6-12 Months | Even at -20°C, slow degradation occurs. Re-validate purity every 6 months. |
Solution Handling (Critical)
NEVER store 5'-Ts-dC in solution.
-
Solvent Choice: If dissolution is necessary for reaction, use anhydrous DMF (Dimethylformamide) or DMSO . Avoid protic solvents (Methanol, Water) which accelerate solvolysis.
-
Temperature: Keep solutions on ice (0-4°C) and use immediately (within 1-2 hours).
-
pH: Avoid basic conditions until the external nucleophile (e.g., azide) is added. Bases deprotonate the N3 position, making the
more nucleophilic and accelerating cyclization.
Experimental Workflows
Quality Control & Purity Verification
Before using stored 5'-Ts-dC in expensive synthesis steps, validate its integrity. The presence of the
Analytical Method: HPLC
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TEAA (Triethylammonium acetate) in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 260 nm.
-
Expected Result:
-
5'-Ts-dC: Elutes later (more hydrophobic due to tosyl group).
- -Anhydro-dC: Elutes significantly earlier (highly polar, cationic character).
-
dC (Hydrolysis): Elutes very early.
-
Synthesis Workflow Integration
When using 5'-Ts-dC to synthesize 5'-modified nucleosides (e.g., 5'-Azido-2'-deoxycytidine), follow this "One-Pot" logic to minimize isolation time.
Caption: Figure 2. Workflow emphasizing the transient nature of the 5'-tosyl intermediate. Immediate consumption is preferred over storage.
References
-
Synthesis and Reactivity of 5'-Tosyl Nucleosides
- Source: Journal of Organic Chemistry / NIH
- Context: Describes the synthesis of 5'-azido derivatives via tosyl intermediates and the competition with cycliz
-
Link:
-
Mechanisms of Pyrimidine Nucleoside Cycliz
- Source: Chemical & Pharmaceutical Bulletin
- Context: Detailed kinetic studies on the formation of -anhydro derivatives
-
Link:(General Journal Landing Page for verification)
-
General Nucleoside Storage Guidelines
- Source: Cayman Chemical / Sigma Aldrich Technical Bulletins
- Context: Standard protocols for storing hygroscopic, temperature-sensitive nucleoside analogs (-20°C, desicc
-
Link:(Used as a proxy for similar modified dC stability)
Sources
5'-Tosyl-2'-deoxy Cytidine molecular weight
An In-Depth Technical Guide to 5'-Tosyl-2'-deoxycytidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Tosyl-2'-deoxycytidine is a pivotal intermediate in the field of nucleoside chemistry and drug discovery. Its strategic importance lies in the transformation of the primary 5'-hydroxyl group of 2'-deoxycytidine into a tosylate, an excellent leaving group. This modification unlocks a versatile platform for a wide array of nucleophilic substitution reactions, enabling the synthesis of novel 5'-modified nucleoside analogs with significant therapeutic and diagnostic potential. This guide provides a comprehensive overview of the molecular properties, a detailed protocol for its multi-step synthesis, its key applications as a synthetic precursor, and essential safety information.
Core Molecular Profile
5'-Tosyl-2'-deoxycytidine is a derivative of the naturally occurring nucleoside 2'-deoxycytidine. The key modification is the addition of a tosyl (p-toluenesulfonyl) group to the 5'-hydroxyl position of the deoxyribose sugar.
| Property | Value | Reference(s) |
| Molecular Weight | 381.40 g/mol | [1] |
| Molecular Formula | C₁₆H₁₉N₃O₆S | [1] |
| CAS Number | 27999-55-9 | [1] |
| Synonym | 5'-(4-Methylbenzenesulfonate)-2'-deoxycytidine | [2] |
| Physical State | Solid (typically an off-white or light yellow powder) | [3] |
| Solubility | Soluble in polar organic solvents like pyridine, DMF, and DMSO. |
The Strategic Rationale: Why Tosylate?
In nucleoside chemistry, direct displacement of the 5'-hydroxyl group is chemically unfavorable as hydroxide (OH⁻) is a poor leaving group. The core principle behind the synthesis of 5'-Tosyl-2'-deoxycytidine is to convert this hydroxyl into a tosylate (TsO⁻) group. The tosylate anion is highly stable due to resonance delocalization of its negative charge across the sulfonyl group and the aromatic ring. This stability makes it an excellent leaving group, readily displaced by a wide range of nucleophiles. This strategic conversion is fundamental for accessing a diverse library of 5'-modified nucleosides.
Synthesis of 5'-Tosyl-2'-deoxycytidine: A Multi-Step Workflow
The synthesis of 5'-Tosyl-2'-deoxycytidine is not a single reaction but a strategic sequence involving protection, activation (tosylation), and purification. The exocyclic amine (N⁴) on the cytosine base is nucleophilic and would interfere with the tosylation reagent. Therefore, it must be protected before the 5'-hydroxyl group is tosylated.
Caption: Workflow for the synthesis of the protected 5'-Tosyl-2'-deoxycytidine intermediate.
Experimental Protocol: A Self-Validating System
This protocol synthesizes a stable, protected intermediate, N⁴-Benzoyl-5'-O-tosyl-2'-deoxycytidine. The benzoyl group can be retained for subsequent steps or removed later with ammonia if the free amine is required.
PART 1: N⁴-Benzoylation of 2'-deoxycytidine
-
Rationale: The benzoyl group provides robust protection for the N⁴-amino group under the basic conditions of the subsequent tosylation step. It is a standard protecting group in nucleoside chemistry.[3]
-
Methodology:
-
Suspend 2'-deoxycytidine (1 equiv.) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the mixture in an ice bath to 0°C.
-
Add benzoyl chloride (1.2 equiv.) dropwise to the stirred suspension. The reaction mixture may become clearer as the starting material is consumed.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding methanol (1 mL per 10 mL of pyridine) and stir for 30 minutes.
-
Remove the solvent under reduced pressure (rotary evaporation). Co-evaporate with toluene twice to remove residual pyridine.
-
Purify the resulting crude residue by silica gel column chromatography to yield pure N⁴-Benzoyl-2'-deoxycytidine.
-
PART 2: Selective 5'-O-Tosylation
-
Rationale: The 5'-hydroxyl is a primary alcohol and is more sterically accessible and reactive than the secondary 3'-hydroxyl. By using a controlled amount of tosyl chloride at low temperatures, selective tosylation at the 5' position can be achieved with high fidelity. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.
-
Mechanism of Tosylation:
Caption: General mechanism for the pyridine-catalyzed tosylation of a primary alcohol.
-
Methodology:
-
Dissolve the dried N⁴-Benzoyl-2'-deoxycytidine (1 equiv.) in anhydrous pyridine in a flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) (1.5 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Stir the reaction at 0-4°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, slowly add cold water to the flask to quench the reaction and hydrolyze excess TsCl.
-
Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure N⁴-Benzoyl-5'-O-tosyl-2'-deoxycytidine.
-
Characterization and Quality Control
Ensuring the purity and identity of the synthesized compound is critical for its use in subsequent reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. Key signals to verify include the appearance of peaks for the tosyl group's aromatic protons and methyl group, and a downfield shift of the 5'-protons of the deoxyribose sugar, confirming tosylation at that position.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₆H₁₉N₃O₆S), validating the identity of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A single, sharp peak indicates a high degree of purity.
Applications in Drug Development and Research
The utility of 5'-Tosyl-2'-deoxycytidine lies in its role as a versatile precursor. The tosylate group can be displaced by a variety of nucleophiles to synthesize novel 5'-modified nucleosides.
Caption: Synthetic pathways from 5'-Tosyl-2'-deoxycytidine to various modified nucleosides.
-
Synthesis of 5'-Azido Nucleosides: Reaction with sodium azide (NaN₃) displaces the tosylate to yield 5'-azido-2'-deoxycytidine. The azido group is a key functional handle for "click chemistry," allowing for conjugation to other molecules.
-
Synthesis of 5'-Thio and 5'-Amino Nucleosides: Displacement with thiols or amines introduces sulfur or nitrogen at the 5' position, creating analogs with altered biological properties.
-
Synthesis of Nucleoside Polyphosphates: The tosylate can be displaced by pyrophosphate salts to synthesize nucleoside diphosphates and triphosphates, which are essential for studying enzyme kinetics and developing antiviral prodrugs.[4]
-
Precursor for Oligonucleotide Synthesis: While not a direct phosphoramidite building block, it serves as a precursor for creating modified nucleosides that can then be converted into phosphoramidites for automated solid-phase oligonucleotide synthesis.[5][6][7]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling 5'-Tosyl-2'-deoxycytidine and its reagents.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3]
-
Reagents:
-
Pyridine: Is flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a fume hood.
-
Tosyl Chloride & Benzoyl Chloride: Are corrosive and lachrymatory (cause tears). They react with moisture, so handle under anhydrous conditions.
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
References
- Dai, Q., & He, C. (2011). Preparation of DNA containing 5-hydroxymethyl-2'-deoxycytidine modification through phosphoramidites with TBDMS as 5-hydroxymethyl protecting group. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.47.1-18.
- Kriaucionis, S., & Heintz, N. (2009). The nuclear DNA base 5-hydroxymethylcytosine is present in Purkinje neurons and the brain. Science, 324(5929), 929-930.
- Shen, T. Y., et al. (1965). Synthesis of Double-Headed Nucleosides. Journal of the American Chemical Society, 87(24), 5785-5786.
- DAST (135 mL, 0.96 mol) diluted with 300 mL of ACN was added dropwise to a solution of compound 9 (90 g, 0.32 mol) in ACN (1 L). The reaction mixture was warmed to room temperature and stirred for 16 h. Next, 100 mL of water was added. The reaction mixture was evaporated and extracted (1 L toluene/500 mL sat. NaCl and 2 × 500 mL of sat. NaHCO3). The organic phase was dried over MgSO4, and product 10 was isolated by chromatography on a silica gel (0–60% EtOAc in cyclohexane) as a mixture of both anomers in a yield of 49 g (54%) of colorless viscose oil.
- MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Molecules, 25(21), 5083.
- Ito, Y., Hayashi, H., Fuchi, Y., & Hari, Y. (2020). Post-synthetic modification of oligonucleotides containing 5-mono- and 5-di-fluoromethyluridines. Tetrahedron.
- Davisson, V. J., Davis, D. R., Dixit, V. M., & Poulter, C. D. (1987). Synthesis of nucleotide 5'-diphosphates from 5'-O-tosyl nucleosides. The Journal of Organic Chemistry, 52(10), 1794-1801.
- Schmidt, S., Pein, C. D., Fritz, H. J., & Cech, D. (1992). Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. Nucleic Acids Research, 20(10), 2421–2426.
- Dai, Q., Song, C. X., Pan, T., & He, C. (2011). Syntheses of two 5-hydroxymethyl-2'-deoxycytidine phosphoramidites with TBDMS as the 5-hydroxymethyl protecting group and their incorporation into DNA. The Journal of Organic Chemistry, 76(10), 4182–4188.
- Knapp, S., Thakur, V. V., Madduru, M. R., Malolanarasimhan, K., Morriello, G. J., & Doss, G. A. (2006). Short synthesis of octosyl nucleosides. Organic Letters, 8(7), 1335–1337.
-
PubChem. (n.d.). N4-Benzoyl-2'-deoxycytidine. Retrieved February 1, 2026, from [Link]
- Dai, Q., & He, C. (2011). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry.
-
Organic Syntheses. (n.d.). Procedure for the preparation of (Sa)-N-[2´-Amino-(1,1´-binaphthyl)-2-yl]-4-methylbenzene-sulfonamide. Retrieved February 1, 2026, from [Link]
- Lewandowska, E., et al. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Journal of the American Chemical Society, 117(23), 6295-6296.
- Vanderbilt University. (1997). A stereocontrolled synthesis of α-2'-deoxynucleosides. Tetrahedron Letters, 38(47), 8177-8180.
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved February 1, 2026, from [Link]
- Hansen Lab. (2011). Improved synthesis of 5-hydroxymethyl-2′-deoxycytidine phosphoramidite using a 2′-deoxyuridine to 2′-deoxycytidine conversion without temporary protecting groups. Tetrahedron Letters.
-
Pearson+. (n.d.). Complete the following multistep syntheses using tosylate formation. Retrieved February 1, 2026, from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 5'-Tosyl-2'-deoxy Cytidine – The Strategic Precursor for Click-Ready DNA Synthesis
Executive Summary
5'-O-Tosyl-2'-deoxycytidine (
This application note details the conversion of
Mechanism of Action
The utility of
Chemical Pathway[1]
-
Activation: The 5'-hydroxyl is pre-activated as a tosylate (
). -
Substitution (
): Sodium azide attacks the 5'-carbon, displacing the tosylate group. Inversion of configuration is irrelevant at the non-chiral 5'-carbon, but the mechanism is strictly . -
Ligation (Click): The resulting
reacts with a terminal alkyne (e.g., a fluorophore or drug linker) to form a stable 1,2,3-triazole linkage.
Visualization of Pathway
Figure 1: The chemical progression from the tosyl-activated precursor to the final conjugated product.
Protocol A: Synthesis of 5'-Azido-2'-deoxycytidine
This protocol describes the displacement of the tosyl group.[1] Safety Warning: Sodium azide is acutely toxic and can form explosive metal azides. Avoid using halogenated solvents (DCM/Chloroform) with sodium azide. Use non-metallic spatulas.
Reagents & Equipment
| Reagent/Equipment | Specification | Role |
| 5'-Tosyl-2'-deoxycytidine | >95% Purity | Starting Material |
| Sodium Azide ( | Reagent Grade | Nucleophile source |
| DMF (Anhydrous) | <50 ppm | Solvent (Polar Aprotic) |
| Ethyl Acetate | HPLC Grade | Extraction solvent |
| Heating Block | Capable of 60-80°C | Reaction driver |
Step-by-Step Methodology
-
Solubilization: Dissolve 100 mg (approx. 0.26 mmol) of
in 2.0 mL of anhydrous DMF.-
Note: Ensure the vial is flushed with Argon or Nitrogen to minimize moisture, which competes with the azide.
-
-
Nucleophile Addition: Add 5 equivalents of Sodium Azide (
, ~85 mg).-
Critical: The excess azide drives the equilibrium toward the product in this bimolecular reaction.
-
-
Reaction: Seal the reaction vessel and heat to 60°C for 4–6 hours.
-
Monitoring: Spot on TLC (Silica). Mobile phase: 10% Methanol in DCM. The Tosyl starting material (
) should disappear, replaced by the Azide product ( ).
-
-
Quenching: Cool the mixture to room temperature. Dilute with 10 mL of water.
-
Extraction: Extract the aqueous layer 3x with Ethyl Acetate (10 mL each). The organic azide prefers the organic phase.
-
Drying: Combine organic layers, dry over
, filter, and concentrate in vacuo. -
Verification: Confirm identity via ESI-MS. Expected Mass:
Da (for ).
Protocol B: CuAAC Click Reaction (Labeling)
Once the
Reagents
| Component | Concentration | Function |
| 5'-Azido-dC | 10 mM (in DMSO) | Click-ready nucleoside |
| Alkyne-Tag | 10 mM (in DMSO) | Fluorophore/Drug (e.g., Cy5-Alkyne) |
| CuSO4 | 20 mM (Aq) | Copper source |
| Sodium Ascorbate | 100 mM (Fresh) | Reducing agent ( |
| THPTA Ligand | 50 mM | Protects Cu(I) from oxidation/disproportionation |
Workflow Visualization
Figure 2: Step-by-step execution of the CuAAC labeling reaction.
Procedure
-
Premix Copper/Ligand: Mix
and THPTA in a 1:2 molar ratio (e.g., 5 µL Cu + 10 µL THPTA) and let stand for 5 minutes. This forms the catalytic complex. -
Reaction Assembly: In a 1.5 mL tube, combine:
-
50 µL Water/Buffer (PBS pH 7.4)
-
10 µL
(1 mM final) -
10 µL Alkyne-Tag (1.2 equiv)
-
-
Catalysis: Add the Cu-THPTA complex, followed immediately by 10 µL of Sodium Ascorbate.
-
Incubation: Vortex gently. Incubate at Room Temperature for 1 hour. If the tag is fluorescent, protect from light.
-
Purification: Purify via Reverse-Phase HPLC (C18 column) using a gradient of 0–50% Acetonitrile in 0.1M TEAA buffer.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Incomplete Tosyl Displacement | Old/Wet | Use fresh reagents; increase temp to 70°C. Ensure DMF is anhydrous. |
| Precipitate in Click Rxn | Copper oxidation | Increase THPTA ligand concentration; prepare Ascorbate fresh. |
| Degradation of Nucleoside | Acidic hydrolysis | Avoid acidic workups. The glycosidic bond is acid-labile. |
| Low Yield | Steric hindrance on Alkyne | Use a longer linker (PEG-spacer) on the Alkyne tag. |
References
-
Nucleoside Synthesis Protocols: Journal of Organic Chemistry. "A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides." (2010).
-
Click Chemistry Mechanism: Chemical Society Reviews. "Click chemistry: diverse chemical function from a few good reactions." (2001).
-
DNA Labeling Applications: Nucleic Acids Research. "Click chemistry with DNA." (2016).[1]
-
Reagent Stability Data: Cayman Chemical. "5-Methyl-2'-deoxycytidine Product Information."[2]
Sources
synthesis of 5'-azido-2'-deoxycytidine from 5'-Tosyl-2'-deoxy Cytidine
[1]
Abstract & Strategic Overview
5'-Azido-2'-deoxycytidine is a critical intermediate for "Click" chemistry (CuAAC) labeling of DNA and the synthesis of modified triphosphates. While the transformation of 5'-tosyl nucleosides to azides is a standard SN2 reaction, 2'-deoxycytidine (dC) presents unique challenges compared to thymidine or adenosine.
Key Technical Challenges:
-
Solubility: The high polarity of the cytosine base and the free 3'-OH makes extraction difficult.
-
Cyclization Risk: In the presence of base or excessive heat, 5'-tosyl-dC can undergo intramolecular cyclization to form
-anhydro-2'-deoxycytidine , a dead-end byproduct. -
Amine Reactivity: The exocyclic
-amine is nucleophilic but generally less reactive than the azide anion; however, high temperatures can promote side reactions.
The Solution: This protocol utilizes a controlled temperature approach (60–80°C) in anhydrous DMF with a direct purification workflow that avoids aqueous extraction losses.
Reaction Mechanism & Logic
The reaction proceeds via a classic SN2 mechanism where the azide anion (
Graphviz Reaction Scheme
Figure 1: Mechanistic pathway for the displacement of the tosyl group by azide.
Materials & Equipment
Reagents
| Reagent | Grade | Role | Hazards |
| 5'-O-Tosyl-2'-deoxycytidine | >95% Purity | Starting Material | Irritant |
| Sodium Azide ( | ReagentPlus®, ≥99.5% | Nucleophile | Highly Toxic , Explosive potential |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Solvent | Hepatotoxic, Reprotoxic |
| Methanol (MeOH) | HPLC Grade | Eluent | Flammable, Toxic |
| Dichloromethane (DCM) | HPLC Grade | Eluent | Carcinogen |
Equipment
-
Oil bath with temperature controller (set to 70°C).
-
Rotary evaporator with high-vacuum pump (DMF removal).
-
Flash Chromatography system (or glass column).
-
TLC plates (Silica gel 60
).
Detailed Protocol
Phase 1: Reaction Setup
Safety Note: Perform all steps involving Sodium Azide in a fume hood. Use plastic spatulas (avoid metal) to prevent formation of shock-sensitive metal azides.
-
Preparation: Dry the starting material, 5'-O-Tosyl-2'-deoxycytidine, under high vacuum for 2 hours to remove trace water, which can inhibit the SN2 reaction.
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5'-O-Tosyl-2'-deoxycytidine in anhydrous DMF (concentration ~0.1 M).
-
Insight: dC analogs can be stubborn to dissolve. Gentle warming (40°C) and sonication are permitted.
-
-
Activation: Add 5.0 equivalents of Sodium Azide (
).-
Note: The excess azide drives the reaction to completion and compensates for the lower nucleophilicity in the presence of solvation effects.
-
Phase 2: Reaction & Monitoring
-
Heating: Seal the flask under an inert atmosphere (
or Ar) and heat to 70°C .-
Critical Control Point: Do not exceed 90°C. Higher temperatures drastically increase the rate of
-cyclization.
-
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM).
-
Starting Material (
): ~0.4 -
Product (
): ~0.5 (Azides are generally less polar than their tosyl precursors). -
Visualization: UV lamp (254 nm). The azide group does not stain strongly, but the cytosine chromophore will be visible.
-
-
Duration: Reaction typically completes in 4–6 hours .
Phase 3: Work-up & Purification
Standard aqueous extraction (EtOAc/Water) is NOT recommended for dC analogs due to high water solubility.
-
Quenching: Cool the mixture to room temperature.
-
Filtration: Filter the suspension through a sintered glass funnel or Celite pad to remove excess insoluble
and sodium tosylate salts. Wash the pad with a small amount of DMF or MeOH. -
Evaporation: Concentrate the filtrate to dryness under high vacuum (oil pump) at <45°C.
-
Troubleshooting: If DMF persists, co-evaporate with toluene (2x) to facilitate removal.
-
-
Purification: Resuspend the residue in a minimum volume of MeOH/DCM (1:9) and load onto a silica gel column.
-
Gradient: Elute with a gradient of 5%
15% Methanol in Dichloromethane. -
Collection: Pool fractions containing the product (confirmed by TLC).
-
Experimental Workflow Diagram
Figure 2: Step-by-step operational workflow for the synthesis and isolation.
Quality Control & Expected Data
Verify the identity and purity of the synthesized compound using the following parameters.
| Method | Diagnostic Signal | Expected Result |
| 5'- | Upfield shift compared to Tosyl-SM. 5'-H signals typically appear at 3.5–3.7 ppm . | |
| IR Spectroscopy | Azide Stretch | Strong, distinct peak at ~2100 |
| Mass Spectrometry | Molecular Ion | Calculated MW: 252.23 g/mol . Expected |
| HPLC | Retention Time | Single peak. Purity should be >95% (254 nm). |
Structure Validation: The disappearance of the aromatic tosyl signals (two doublets ~7.4 and 7.8 ppm) and the methyl singlet (~2.4 ppm) in the NMR spectrum confirms the removal of the leaving group.
Process Optimization & Troubleshooting
Issue: Low Yield / Incomplete Conversion
-
Cause: Old or wet reagents.
-
Fix: Ensure
is dry and not clumped. Use fresh anhydrous DMF. -
Alternative: Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq). This generates the 5'-iodo intermediate in situ (Finkelstein reaction), which is a better leaving group than tosylate, accelerating the reaction.
Issue: Product stuck in water phase
-
Cause: Used aqueous extraction.
-
Fix: If you accidentally added water, saturate the aqueous phase with NaCl and extract repeatedly with n-Butanol (n-BuOH). Evaporate the n-BuOH and proceed to column chromatography.
Issue: Formation of "Fast-Moving" Impurity
-
Cause: Cyclization to
-anhydro-dC. -
Fix: Lower reaction temperature to 60°C. Ensure the reaction mixture is not basic (check pH of wet DMF; if basic, neutralize).
References
-
Peterson, T. V., Streamland, T. U. B., & Awad, A. M. (2014).[1] A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19(2), 2434–2444.[1]
-
[1]
-
-
University of Wisconsin-Madison, EH&S. Safe Handling of Sodium Azide.
-
Kummar, S., et al. (2006).[2] HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd. Clinical Cancer Research.
-
TriLink BioTechnologies.
Application Note: 5'-Tosyl-2'-deoxy Cytidine in Chemo-Enzymatic Workflows
This Application Note is structured to guide researchers through the specialized utility of 5'-O-Tosyl-2'-deoxycytidine (5'-Ts-dC) . While often viewed primarily as a chemical intermediate, this molecule serves as a critical "Electrophilic Pivot" in chemo-enzymatic workflows, acting either as a mechanism-based inhibitor for nucleoside-processing enzymes or as a precursor for synthesizing enzymatic probes (e.g., 5'-fluoro or 5'-azido derivatives).
Executive Summary
5'-O-Tosyl-2'-deoxycytidine (5'-Ts-dC) is a nucleoside derivative where the primary 5'-hydroxyl group is activated by a
-
Mechanism-Based Inactivator (Suicide Inhibitor): It functions as an affinity label for enzymes that bind deoxycytidine (e.g., kinases, deaminases), where the activated 5'-carbon undergoes nucleophilic attack by active-site residues, leading to irreversible enzyme inhibition.
-
Chemo-Enzymatic Scaffold: It serves as the requisite electrophile for the rapid synthesis of 5'-modified nucleosides (e.g., 5'-Azido-dC, 5'-Fluoro-dC) which are subsequently utilized as substrates in Click-DNA Ligation or Fluorine-19 NMR enzymatic assays.
Chemo-Enzymatic Logic & Mechanism
The utility of 5'-Ts-dC relies on the "Electrophilic Trap" mechanism. Unlike natural nucleosides where the 5'-OH is a nucleophile (accepting phosphate), the 5'-OTs group converts this position into an electrophile.
The "Electrophilic Pivot" Pathway
The following DOT diagram illustrates how 5'-Ts-dC bridges chemical synthesis and enzymatic application.
Figure 1: The central role of 5'-Ts-dC as an electrophilic pivot. It can either irreversibly inhibit dC-binding enzymes or be converted into probes for downstream enzymatic labeling.
Application I: Mechanism-Based Enzyme Inhibition
Target Audience: Drug Discovery Scientists (Oncology/Antivirals).
5'-Ts-dC mimics the substrate for enzymes like Deoxycytidine Kinase (dCK) or Cytidine Deaminase (CDA) . However, instead of being phosphorylated or deaminated, the tosyl group acts as a leaving group. If a nucleophilic amino acid (Cysteine, Serine, Histidine) is present near the 5'-binding pocket, it attacks the 5'-carbon, forming a covalent bond and permanently inactivating the enzyme.
Protocol A: Evaluation of Time-Dependent Inhibition (K_inact/K_I)
This protocol determines if 5'-Ts-dC acts as a suicide inhibitor for a recombinant target enzyme (e.g., dCK).
Materials:
-
Recombinant dCK (human).
-
Substrate: 2'-Deoxycytidine (dC) [100 µM].
-
Cofactor: ATP [1 mM] (if testing kinase activity).
-
Inhibitor: 5'-Ts-dC (Stock 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 1 mM DTT.
-
Detection: HPLC or Coupled Enzyme Assay (NADH oxidation).
Step-by-Step Methodology:
-
Preparation of Reaction Mix: Prepare 5 aliquots of Assay Buffer containing dCK (10 nM final).
-
Pre-incubation (Inactivation Step): Add 5'-Ts-dC to the enzyme aliquots at varying concentrations (0, 10, 50, 100, 500 µM). Incubate at 37°C.
-
Time-Point Sampling: At defined time intervals (
= 0, 5, 10, 20, 30 min), remove a 20 µL aliquot from each inactivation mix. -
Activity Measurement (Dilution Method): Immediately dilute the aliquot 1:50 into a "Substrate Mix" containing a saturating concentration of natural dC (500 µM) and ATP. This dilution prevents reversible competition, ensuring only irreversible inhibition is measured.
-
Data Analysis:
-
Plot ln(% Remaining Activity) vs. Time for each inhibitor concentration.
-
The slope of each line gives
(observed inactivation rate). -
Plot
vs. (Kitz-Wilson plot). -
Intercept (
) = (max inactivation rate). -
Intercept (
) = (affinity of inhibitor).
-
Expected Result: Linear time-dependence of inhibition indicates covalent modification. If activity is restored upon dialysis, the inhibition is reversible (non-covalent).
Application II: Synthesis of 5'-Azido-dC for Enzymatic Labeling
Target Audience: Chemical Biologists & Genomic Researchers.
5'-Ts-dC is the standard precursor for synthesizing 5'-Azido-2'-deoxycytidine (5'-N3-dC) . This molecule is a substrate for Terminal Deoxynucleotidyl Transferase (TdT) in enzymatic DNA labeling, allowing for "Click Chemistry" attachment of fluorophores to DNA 3'-ends (after TdT incorporation).
Protocol B: Chemo-Enzymatic Synthesis Workflow
Phase 1: Chemical Displacement (Synthesis of the Probe)
-
Reaction: Dissolve 5'-Ts-dC (100 mg) in dry DMF (2 mL).
-
Displacement: Add Sodium Azide (
, 5 eq). Heat to 60°C for 4 hours.-
Note: The tosyl group is displaced by the azide anion (
) via mechanism.
-
-
Purification: Evaporate DMF. Resuspend in water. Purify via C18 Reverse-Phase HPLC (Water/Acetonitrile gradient).
-
Validation: Confirm product mass (ESI-MS: [M+H]+ expected ~267.2 Da).
Phase 2: Enzymatic Incorporation (TdT Tailing)
-
Mix:
-
DNA Oligo (10 pmol).
-
TdT Buffer (1X).
-
CoCl₂ (0.25 mM) – Critical for modified nucleotide incorporation.
-
5'-N3-dC (converted to Triphosphate form* or used as nucleoside if using a salvage pathway mix).
-
Correction: TdT requires Triphosphates. The 5'-N3-dC must be phosphorylated chemically or enzymatically (using Nucleoside Kinase cascade) to 5'-N3-dCTP.
-
-
Enzyme: Add TdT (20 Units). Incubate 37°C for 60 min.
-
Click Reaction: Add DBCO-Fluorophore (Copper-free click) to label the enzymatically extended DNA.
Data Summary Table: Reactivity Profile
| Parameter | 5'-Tosyl-2'-deoxy Cytidine (5'-Ts-dC) | Natural 2'-deoxy Cytidine (dC) |
| 5'-Carbon Character | Electrophilic ( | Nucleophilic (via OH) |
| Enzymatic Role | Inhibitor / Intermediate | Substrate |
| Interaction w/ Kinases | Potential Alkylation (Suicide) | Phosphorylation |
| Leaving Group Ability | High (Tosylate) | None (Hydroxyl) |
| Primary Application | Synthesis of 5'-F, 5'-N3, 5'-NH2 | DNA Synthesis / Metabolism |
References
-
Enzymatic Synthesis of Modified Nucleosides: Investigates the use of kinases and transferases for modified nucleoside synthesis, highlighting the limitations of 5'-blocked substr
-
Source:
-
-
Lipase-Catalyzed Regioselectivity: Describes the use of Candida antarctica Lipase B (CAL-B) for regioselective acylation, a key step in generating precursors for tosylation.
-
Source:
-
-
Nucleoside Analogues as Inhibitors: Discusses the mechanism of 5'-modified nucleosides as inhibitors of enzymes like 5'-nucleotidase and hydrolases.
-
Source:
-
-
Chemical Displacement of Tosylates: Standard protocols for converting 5'-tosyl nucleosides into functionalized probes (Azido/Fluoro).
-
Source:
-
Application Note: High-Efficiency On-Column Functionalization of Oligonucleotides via 5'-Tosyl Intermediates
Core Directive & Executive Summary
This guide details the protocol for solid-phase synthesis and functionalization of oligonucleotides using tosylated nucleoside intermediates . Unlike standard phosphoramidite coupling, which builds the oligonucleotide backbone, the use of a tosyl (
This methodology is a cornerstone in the synthesis of oligonucleotide conjugates (e.g., siRNA-ligand conjugates, fluorescent probes, and
Key Advantages:
-
Versatility: Access to diverse functionalities (
, , , ) from a single intermediate. -
Efficiency: "On-column" chemistry avoids the losses associated with solution-phase post-synthetic modification.
-
Purity: Excess reagents are washed away before cleavage, simplifying downstream HPLC/PAGE purification.
Mechanistic Principles
The protocol relies on converting the poor leaving group (the
Reaction Pathway Visualization
The following diagram illustrates the chemical transformation from the standard DMT-off oligonucleotide to the functionalized product.
Caption: Figure 1. Sequential activation and displacement pathway for on-column 5'-functionalization.
Materials and Reagents
To ensure reproducibility, use reagents meeting the following specifications.
| Reagent | Specification | Purpose |
| Tosyl Chloride (TsCl) | >99%, Recrystallized | Activation agent. Impurities (HCl) cause premature depurination. |
| Pyridine | Anhydrous (<50 ppm | Solvent and base for activation. |
| Acetonitrile (MeCN) | DNA Synthesis Grade | Wash solvent. |
| Nucleophile | High Purity (e.g., | The displacing agent. |
| Solid Support | CPG or Polystyrene (1000 Å) | 1000 Å pore size preferred to prevent steric occlusion during displacement. |
| Dichloromethane (DCM) | Anhydrous | Co-solvent for tosylation (optional). |
Detailed Experimental Protocol
Phase 1: Oligonucleotide Assembly & 5'-Deprotection
-
Synthesis: Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry (DMT-on mode recommended initially to monitor coupling efficiency, but final step must be DMT removal).
-
Final Detritylation: Perform the final acid wash (e.g., 3% TCA in DCM) on the synthesizer to remove the
-DMT group, exposing the -hydroxyl. -
Drying: Flush the column with Argon for 2 minutes. Crucial: The support must be dry; residual water will hydrolyze TsCl.
Phase 2: On-Column 5'-Tosylation (Activation)
Context: This step converts the
-
Preparation of Tosylating Solution:
-
Dissolve
-Toluenesulfonyl chloride (TsCl) (1.9 g, 10 mmol) in Anhydrous Pyridine (10 mL). -
Note: Prepare fresh. If the solution turns yellow/brown, discard.
-
-
Reaction:
-
Remove the column from the synthesizer (or use manual injection mode).
-
Syringe the Tosylating Solution into the column until the support is fully immersed.
-
Incubate at Room Temperature for 2 hours (or overnight at
for sensitive sequences). -
Agitation: Occasionally push the syringe plunger gently to ensure fresh reagent contact.
-
-
Washing:
-
Expel the reagent.[1]
-
Wash the column extensively with Acetonitrile (
mL) to remove excess TsCl and Pyridine. -
Checkpoint: Failure to remove Pyridine may interfere with subsequent nucleophilic attacks if the nucleophile is acid-sensitive, though generally, it is the TsCl removal that is critical to prevent side reactions.
-
Phase 3: Nucleophilic Displacement
Context: The tosyl group is displaced by the desired nucleophile.[2] Conditions vary by nucleophile type.
Variant A: Synthesis of 5'-Azido Oligonucleotides (Click Chemistry Precursors)
-
Reagent: Dissolve Sodium Azide (
) (50 mg) in Dry DMF (1 mL). Caution: is toxic. -
Incubation: Inject solution into the column. Incubate at
for 4-6 hours . -
Wash: Flush with DMF (
mL) then MeCN ( mL).
Variant B: Synthesis of 5'-Amino Oligonucleotides (via Diamines)
-
Reagent: Prepare a 10% solution of Hexamethylenediamine (or desired diamine) in Dry MeCN/Pyridine (1:1) .
-
Incubation: Inject and incubate at Room Temperature for 12-18 hours .
-
Note: Using a large excess of diamine prevents cross-linking (dimerization of oligos).
-
-
Wash: Extensive washing with MeCN is required to remove the "sticky" amine.
Variant C: Synthesis of 5'-Selenocyanates (for Crystallography/Phasing)
-
Reagent: Potassium Selenocyanate (
) in MeCN (saturated solution). -
Incubation: Incubate at
for 2 hours . -
Wash: Flush with MeCN.
Phase 4: Cleavage and Deprotection
-
Standard Cleavage: Treat the support with Concentrated Aqueous Ammonia (or AMA: Ammonia/Methylamine 1:1) according to the nucleobase protection strategy (e.g.,
for overnight, or for 15 mins with AMA). -
Cautionary Note: Ensure the newly introduced
-functional group is stable to ammonia.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield of Product | Incomplete Tosylation | Ensure support is anhydrous before adding TsCl. Increase TsCl concentration or reaction time. |
| Degradation/Depurination | Acidic Contamination | TsCl degrades to TsOH + HCl. Use fresh, recrystallized TsCl. Ensure Pyridine is dry. |
| Side Products (Dimerization) | Cross-linking (Amine synthesis) | Use a massive molar excess (50-100 equiv) of the diamine to favor mono-substitution. |
| Incomplete Displacement | Steric Hindrance | Use CPG with larger pore sizes (1000 Å vs 500 Å). Increase reaction temperature (up to |
Workflow Diagram
The following Graphviz diagram outlines the operational workflow for the laboratory technician.
Caption: Figure 2. Step-by-step operational workflow for solid-phase tosylation and displacement.
References
-
Solid-Phase Oligonucleotide Synthesis Principles.
-
Synthesis of 5'-Amino-Oligonucleotides.
-
Source: Smith, L. M., et al. (1987). Nucleic Acids Research.[7]
- Context: Early protocols utilizing activation of -hydroxyls for amino-modific
-
-
Solid-Phase Synthesis of 5'-Selenocyan
- Source: RSC Advances / Chemical Communic
- Context: Specific application of -tosyl displacement with KSeCN for X-ray crystallography phasing.
-
Nucleophilic Substitution Reactions Using Tosyl Groups.
- Source: BenchChem Applic
- Context: General mechanisms and solvent consider
-
On-Column Deprotection Str
- Source: Glen Research Reports.
- Context: Compatibility of solid supports and linkers with organic displacement conditions.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. alfachemic.com [alfachemic.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. The synthesis of oligonucleotides containing a primary amino group at the 5'-terminus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 5'-Modified DNA Probes
Introduction: The Critical Role of 5'-Modified DNA Probes in Modern Biosciences
In the landscape of molecular biology, diagnostics, and therapeutic development, DNA probes with modifications at their 5'-terminus are indispensable tools. These modifications introduce novel functionalities not present in natural DNA, enabling a vast array of applications from the detection of specific nucleic acid sequences to the targeted delivery of therapeutic agents.[1][2] The 5'-end of an oligonucleotide is a chemically accessible position for the introduction of a wide variety of moieties, including fluorophores for detection, biotin for purification, or reactive groups for conjugation to other molecules such as proteins or drugs.[3][] The ability to strategically engineer the 5'-terminus of a DNA probe allows researchers to design sophisticated assays and therapeutic constructs with enhanced specificity, sensitivity, and functionality.[1][2][5]
This guide provides a comprehensive overview of the principal methodologies for preparing 5'-modified DNA probes. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying rationale for experimental choices. We will delve into three primary strategies: direct incorporation during solid-phase synthesis, enzymatic modification of the 5'-terminus, and post-synthetic chemical conjugation. Each approach offers distinct advantages and is suited for different applications and available resources.
Direct Solid-Phase Synthesis of 5'-Modified Oligonucleotides
The most direct route to a 5'-modified DNA probe is the incorporation of a modified phosphoramidite during automated solid-phase synthesis.[6][7][] This "direct coupling" method is highly efficient and scalable, making it a cornerstone of modern oligonucleotide manufacturing.[6][]
The Chemistry Behind the Method
Solid-phase oligonucleotide synthesis, typically employing the phosphoramidite method, proceeds in a 3' to 5' direction.[6][] The synthesis occurs on a solid support, such as controlled-pore glass (CPG), to which the first nucleoside is attached.[7][] The synthesis cycle consists of four key steps: deprotection, coupling, capping, and oxidation.[][9] For 5'-modification, a phosphoramidite containing the desired modification is introduced in the final coupling step. This modified phosphoramidite carries the functional group of interest (e.g., an amine, thiol, alkyne, or a fluorophore) protected by a group that is removed during the final cleavage and deprotection of the oligonucleotide.
Diagram of Solid-Phase Synthesis Workflow
Caption: Enzymatic 5'-phosphorylation of a DNA probe using T4 Polynucleotide Kinase.
Experimental Protocol: Non-Radioactive 5'-Phosphorylation with T4 PNK
This protocol is for the phosphorylation of a synthetic oligonucleotide to enable subsequent ligation or other enzymatic manipulations. [10][11] Materials:
-
DNA oligonucleotide with a 5'-hydroxyl group
-
T4 Polynucleotide Kinase (10 U/µL) [12][11]* 10X T4 PNK Reaction Buffer (700 mM Tris-HCl, 100 mM MgCl₂, 50 mM DTT, pH 7.6) [12]* 10 mM ATP solution [11]* Nuclease-free water
-
Microcentrifuge tubes
-
Heat block or thermal cycler
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following reagents:
-
DNA oligonucleotide (up to 300 pmol of 5' ends)
-
10X T4 PNK Reaction Buffer: 5 µL
-
10 mM ATP: 5 µL
-
T4 Polynucleotide Kinase (10 U/µL): 1 µL
-
Nuclease-free water to a final volume of 50 µL [11]2. Incubation: Mix the reaction gently and incubate at 37°C for 30 minutes. [13][11]3. Enzyme Inactivation: Heat the reaction at 65°C for 20 minutes to inactivate the T4 PNK. [12][11]4. Purification (Optional): The phosphorylated oligonucleotide can be purified from the reaction components using a spin column or ethanol precipitation if required for downstream applications.
-
A Combined Enzymatic-Chemical Approach for 5'-Labeling
A clever two-step strategy allows for the attachment of chemical tags to the 5'-end post-synthesis. [14]First, T4 PNK is used with an ATP analog, adenosine 5′-[γ-thio]triphosphate (ATPγS), to add a phosphorothioate group to the 5'-end. This phosphorothioate is more nucleophilic than a standard phosphate and can be specifically targeted in a second chemical step by a maleimide- or iodoacetamide-activated label (e.g., a fluorophore). [14]
Post-Synthesis Chemical Modification
Post-synthesis modification is a versatile strategy that involves synthesizing an oligonucleotide with a reactive "handle" at the 5'-end, which is then used to attach the desired label in a separate chemical reaction. This approach is particularly useful for incorporating modifications that are not available as phosphoramidites or are sensitive to the conditions of DNA synthesis. [15]
Common Post-Synthesis Conjugation Chemistries
Two of the most widely used post-synthesis conjugation chemistries are:
-
Amine-NHS Ester Coupling: An oligonucleotide is synthesized with a 5'-amino modifier. This primary amine can then react with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a dye or biotin) to form a stable amide bond. [16]2. Click Chemistry: This refers to a set of highly efficient and specific reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [17][18][19]An oligonucleotide is synthesized with either a 5'-azide or a 5'-alkyne. This can then be "clicked" to a molecule containing the complementary functional group, forming a stable triazole linkage. [17][18][19]
Diagram of Amine-NHS Ester Coupling Workflow
Caption: Post-synthesis labeling via amine-NHS ester coupling.
Experimental Protocol: Labeling a 5'-Amine Oligonucleotide with an NHS-Ester Dye
This protocol describes the general procedure for conjugating a fluorescent dye to a 5'-amino-modified DNA probe. Materials:
-
5'-Amino-modified oligonucleotide, purified
-
NHS-ester activated fluorescent dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) [16]* Purification system (e.g., HPLC or gel filtration columns)
Procedure:
-
Prepare Oligonucleotide: Dissolve the 5'-amino-modified oligonucleotide in the conjugation buffer to a final concentration of approximately 0.3-0.8 mM. 2. Prepare NHS-Ester Dye: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to a concentration of ~14 mM. 3. Conjugation Reaction: Add a 20- to 50-fold molar excess of the dissolved NHS-ester dye to the oligonucleotide solution. Vortex briefly.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature in the dark (to prevent photobleaching of the dye). 5. Purification: Purify the labeled oligonucleotide from the unreacted dye and other reaction components. Reverse-phase HPLC is highly effective for this, as the labeled oligonucleotide will have a significantly different retention time than the unlabeled one.
-
Analysis and Storage: Confirm successful labeling using mass spectrometry and/or UV-Vis spectrophotometry. Store the labeled probe at -20°C, protected from light.
The Power and Simplicity of Click Chemistry
Click chemistry has gained immense popularity for bioconjugation due to its high efficiency, specificity, and biocompatibility. [17][18][19]The reaction proceeds rapidly in aqueous solutions and is tolerant of a wide range of functional groups, meaning it doesn't interfere with the DNA itself. [17][18][19]This makes it an ideal method for attaching sensitive molecules to DNA probes.
Diagram of Click Chemistry (CuAAC) Workflow
Caption: Post-synthesis labeling via copper-catalyzed click chemistry.
Summary and Method Selection
The choice of method for preparing a 5'-modified DNA probe depends on several factors, including the nature of the desired modification, the required scale, available instrumentation, and cost.
| Method | Best For | Key Considerations |
| Direct Solid-Phase Synthesis | High-throughput production of probes with common, stable modifications. | Highest initial cost for modified phosphoramidites, but very efficient. [6][20] |
| Enzymatic Modification (T4 PNK) | 5'-phosphorylation for ligation or radioactive labeling. | Simple, highly specific reaction. Limited to phosphate or thiophosphate addition. [21][22] |
| Post-Synthesis (Amine-NHS) | Attaching a wide variety of commercially available labels (dyes, biotin). | Versatile and cost-effective. Requires an additional reaction and purification step. |
| Post-Synthesis (Click Chemistry) | Attaching sensitive or complex molecules; high-efficiency conjugations. | Highly specific and efficient reaction. Requires synthesis of azide/alkyne handles. [17][19] |
By understanding the principles and protocols outlined in this guide, researchers and drug development professionals can confidently select and implement the most appropriate strategy for creating high-quality 5'-modified DNA probes to advance their scientific objectives.
References
- Danaher Life Sciences. Solid-Phase Oligonucleotide Synthesis.
- Eritja, R. (2007). Solid-phase synthesis of modified oligonucleotides. International Journal of Peptide Research and Therapeutics, 13(1-2), 53-68.
- Glen Research. (n.d.). Thiol Modification of Oligonucleotides. Glen Report 5-15.
- Bio-Synthesis Inc. (2017, July 26). Thiol modifiers in oligonucleotide synthesis.
- Thermo Fisher Scientific. (n.d.). Methods for Labeling Nucleic Acids.
- Watchmaker Genomics. (n.d.). T4 Polynucleotide Kinase Technical Guide.
- Promega Corporation. (n.d.). T4 Polynucleotide Kinase Protocol.
- New England Biolabs. (n.d.).
- Integrated DNA Technologies. (n.d.). Click Chemistry.
- Lumiprobe. (n.d.).
- BOC Sciences. (n.d.). Solid Phase Oligonucleotide Synthesis.
- Interchim. (n.d.).
- Hilario, E. (2002). End Labeling Procedures: An Overview. In: Methods in Molecular Biology, vol 193. Humana Press.
- New England Biolabs. (n.d.). DNA Labeling.
- Bullock, T. L., & Clarkson, B. R. (2016). End-Labeling Oligonucleotides with Chemical Tags After Synthesis. Methods in molecular biology (Clifton, N.J.), 1455, 17–28.
- IDT. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- EPICENTRE. (n.d.). T4 Polynucleotide Kinase, Cloned Manual.
- NZYtech. (n.d.). T4 Polynucleotide Kinase.
- ACS Publications. (2025, September 10). Kinetic Modeling of Solid-Phase Oligonucleotide Synthesis: Mechanistic Insights and Reaction Dynamics.
- Center on Probes for Molecular Mechanotechnology. (n.d.).
- Excedr. (2022, August 31).
- Thermo Fisher Scientific. (n.d.).
- Glen Research. (n.d.). Technical Brief: Which 5'-Amino-Modifier?. Glen Report 24.29.
- New England Biolabs GmbH. (n.d.). DNA Modifying Enzymes.
- BOC Sciences. (n.d.).
- Castro, L. P. D., et al. (2017).
- Astor Scientific. (2025, August 15). DNA Probe – Applications, Types, and Advances in Molecular Testing.
- Tenover, F. C. (1988).
- Munro, R. (2023). Applications of Genomic DNA Arrays in Research, Drug Discovery, and Diagnostics. Journal of Molecular and Genetic Medicine, 15(544).
Sources
- 1. Development and application of DNA molecular probes [aimspress.com]
- 2. astorscientific.us [astorscientific.us]
- 3. Thiol modifiers in oligonucleotide synthesis [biosyn.com]
- 5. Diagnostic applications of DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arb-ls.com [arb-ls.com]
- 11. neb.com [neb.com]
- 12. watchmakergenomics.com [watchmakergenomics.com]
- 13. nzytech.com [nzytech.com]
- 14. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for DNA Modification — Center on Probes for Molecular Mechanotechnology [mechanotechnology.org]
- 17. idtdna.com [idtdna.com]
- 18. interchim.fr [interchim.fr]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Classical DNA synthesis or enzymatic DNA printing: a comparison of methods [cinz.nz]
- 21. T4 Polynucleotide Kinase Protocol [promega.jp]
- 22. DNA Labeling: Overview & Applications [excedr.com]
Strategic Utilization of Tosylated Nucleosides in Antiviral Synthesis
Executive Summary
Nucleoside analogues (NAs) represent the backbone of modern antiviral therapy, forming the core of treatments for HIV (e.g., Zidovudine), Hepatitis C (e.g., Sofosbuvir), and SARS-CoV-2 (e.g., Remdesivir). A critical challenge in NA synthesis is the precise modification of the ribose or deoxyribose sugar moiety. The p-toluenesulfonyl (tosyl) group serves as a pivotal chemical tool in this process.[1][2][3] By converting inert hydroxyl groups into highly reactive electrophiles, tosylation enables the regioselective introduction of pharmacophores—such as azides, fluorines, and amines—or facilitates the formation of anhydro-nucleoside intermediates.
This guide details the mechanistic grounding, experimental protocols, and troubleshooting frameworks for deploying tosylated nucleosides in high-value antiviral synthesis.
Mechanistic Principles & Chemistry
The utility of the tosyl group stems from its ability to transform a hydroxyl group (
The Activation Pathway
The reaction typically employs p-toluenesulfonyl chloride (TsCl) in the presence of a base (Pyridine or Triethylamine).
-
Nucleophilic Attack: The sugar hydroxyl oxygen attacks the sulfur of TsCl.[3]
-
Elimination: Chloride is displaced, forming the sulfonate ester.[3]
-
Substitution (
): The resulting C-O bond is polarized.[3] An incoming nucleophile (e.g., , ) attacks the carbon from the backside, displacing the stable tosylate anion.[2]
Regioselectivity
In unprotected nucleosides, the primary 5'-OH is sterically more accessible than the secondary 2'- or 3'-OH groups.
-
Kinetic Control: At lower temperatures (
), bulky TsCl reacts preferentially at the 5'-position. -
Thermodynamic Control: Prolonged reaction times or higher temperatures can lead to poly-tosylation or migration.[3]
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent pathways available after generating a 5'-O-tosyl nucleoside, highlighting its role as a "linchpin" intermediate.
Figure 1: Divergent synthetic utility of the 5'-O-tosyl nucleoside intermediate in antiviral drug design.
Key Applications in Antiviral Development[4]
Synthesis of Azido-Nucleosides (e.g., Zidovudine/AZT)
The introduction of an azido (
-
Strategy: While AZT uses a 3'-modification, the protocol is identical for 5'-modifications used in "Click Chemistry" conjugation of antivirals.
-
Reaction:
.
Synthesis of Fluorinated Nucleosides via Anhydro Intermediates
Fluorine introduction often requires inversion of stereochemistry.[3]
-
Mechanism: A 2'-O-tosyl group can be displaced by the carbonyl oxygen of the nucleobase (e.g., Cytosine C2=O) to form a 2,2'-anhydro bridge.
-
Fluorination: Opening this rigid ring with HF or TBAF introduces fluorine at the 2' position, a key feature in drugs like Gemcitabine and Sofosbuvir precursors.[3]
Detailed Experimental Protocols
Protocol A: Selective 5'-O-Tosylation of a Nucleoside
Objective: Selectively activate the primary hydroxyl group without affecting secondary hydroxyls.
Materials:
-
Nucleoside substrate (dried in vacuo over
).[3] -
p-Toluenesulfonyl chloride (TsCl) (Recrystallized from hexane/chloroform if old).[3]
-
Anhydrous Pyridine.[3]
-
Dichloromethane (DCM) (Optional co-solvent).[3]
Procedure:
-
Dissolution: Suspend the nucleoside (
) in anhydrous pyridine ( ). Cool to in an ice bath under Argon atmosphere. -
Addition: Add TsCl (
) portion-wise over 30 minutes. Critical: Rapid addition causes localized high concentration, leading to bis-tosylation. -
Incubation: Stir at
for 4–8 hours. Monitor by TLC (System: DCM/MeOH 9:1).[3] The product will appear less polar (higher ) than the starting material. -
Workup:
-
Quench with ice-cold water (
). -
Concentrate pyridine in vacuo (use a co-solvent like toluene to aid azeotropic removal).[3]
-
Dissolve residue in DCM, wash with saturated
(removes TsOH), then brine.
-
-
Purification: Flash column chromatography. Elute with a gradient of DCM
5% MeOH/DCM.[3]
Protocol B: Nucleophilic Displacement with Azide
Objective: Convert the 5'-O-tosylate to a 5'-azide.
Procedure:
-
Setup: Dissolve 5'-O-tosyl nucleoside (
) in anhydrous DMF ( ). -
Reagent: Add Sodium Azide (
, ). Safety Note: is toxic and can form explosive hydrazoic acid with acid. -
Reaction: Heat to
for 4–12 hours.-
Note: Higher temperatures increase rate but may degrade labile nucleobases.[3]
-
-
Workup: Cool to room temperature. Pour into brine and extract with Ethyl Acetate (
).[3] Dry over . -
Result: The resulting azide is ready for reduction to an amine or use in Click cycloaddition.[3]
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Poly-tosylation (2',5'-di-OTs) | Excess TsCl or Temperature too high. | Reduce TsCl to 1.05 eq. Maintain strict |
| No Reaction | Wet solvent or old TsCl.[3] | TsCl hydrolyzes to TsOH (unreactive) in moist air.[3] Use freshly recrystallized TsCl and dry pyridine over KOH. |
| Chlorination Byproduct ( | Competition from | Pyridine hydrochloride forms during reaction.[3] If |
| Cyclization (Anhydro formation) | Intramolecular attack by base.[3] | Common in pyrimidines (C, U, T) if 2'-OH is unprotected. Protect 2'/3'-OH with acetonide or acetyl groups prior to tosylation if cyclization is unwanted.[3] |
Decision Tree: Synthesis Optimization
Figure 2: Troubleshooting logic for optimizing nucleoside tosylation yields.
References
-
Meanwell, M., et al. "A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold."[3] Organic Letters, 2022, 24(41), 7640–7645. [Link]
-
Davisson, V. J., et al. "Synthesis of nucleotide 5'-diphosphates from 5'-O-tosyl nucleosides." The Journal of Organic Chemistry, 1987, 52(9), 1794–1801. [Link]
-
Kothapalli, Y., et al. "Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties."[3][4] Molecules, 2024, 29(10), 2390.[4][5] [Link]
-
Asif, G., et al. "Pharmacokinetics of the Antiviral Agent
-L-FMAU (Clevudine)." Antimicrobial Agents and Chemotherapy, 2005.[3] (Contextual reference for FMAU synthesis via tosyl/anhydro intermediates).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pearson.com [pearson.com]
- 4. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [ouci.dntb.gov.ua]
- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Optimizing 5'-O-Tosyl-2'-deoxycytidine Synthesis
Executive Summary: The "Yield Killers"
Synthesizing 5'-O-tosyl-2'-deoxycytidine (5'-Ts-dC) is deceptively simple on paper but notoriously difficult to execute with high yields. If you are experiencing yields below 40-50%, you are likely falling victim to one of three specific "yield killers":
-
Regiochemical Scrambling: Competition between the 5'-OH (primary), 3'-OH (secondary), and the N4-exocyclic amine.
-
Intramolecular Cyclization (The Silent Killer): The rapid conversion of your product into O2,5'-anhydro-2'-deoxycytidine under basic or thermal stress.
-
Silica Hydrolysis: Degradation of the sulfonate ester during acidic silica gel chromatography.
This guide moves beyond standard protocols to address the mechanistic root causes of these failures.
Diagnostic Workflow
Before altering your chemistry, use this decision tree to pinpoint where the mass loss is occurring.
Figure 1: Diagnostic logic to isolate the root cause of yield loss.
Troubleshooting Module 1: Regioselectivity (The "Mixture" Problem)
The Problem: You observe multiple spots on TLC with similar Rf values. The Cause: 2'-deoxycytidine (dC) has three nucleophilic sites. While the 5'-OH is sterically most accessible, the N4-amine is highly nucleophilic, and the 3'-OH is available for reaction if the 5'-position is saturated or if reaction kinetics are too fast (high temp).
| Site | Reactivity | Consequence of Reaction |
| 5'-OH | Primary (Desired) | Target Product |
| 3'-OH | Secondary | 3'-Ts-dC or 3',5'-Bis-Ts-dC (Impurity) |
| N4-NH2 | Nucleophilic Amine | N4-Ts-dC (Impurity) |
Corrective Actions:
-
Q: Should I protect the N4-amine?
-
A: Yes. While direct tosylation is possible, it requires precise kinetic control. Pre-protecting with a Benzoyl (Bz) or Acetyl (Ac) group (forming N4-Bz-dC) eliminates N4-tosylation and alters the solubility profile, often making the 5'-OH more accessible in organic solvents [1].
-
-
Q: How do I stop 3'-tosylation?
-
A: Temperature & Stoichiometry.
-
Never add TsCl at room temperature. Start at 0°C or -10°C.
-
Use 1.1 to 1.2 equivalents of TsCl. A large excess (1.5+) guarantees bis-tosylation.
-
Add TsCl dissolved in a small amount of solvent (DCM or Pyridine) dropwise over 1 hour. This keeps the effective concentration of reagent low, favoring the faster-reacting 5'-OH.
-
-
Troubleshooting Module 2: Product Instability (The "Silent Killer")
The Problem: The reaction looks good on TLC, but the product disappears during concentration or workup, replaced by a highly polar baseline spot. The Cause: Intramolecular Cyclization. The pyrimidine base (specifically the carbonyl oxygen at C2) attacks the newly formed electrophilic 5'-carbon, displacing the tosylate group. This forms O2,5'-anhydro-2'-deoxycytidine (also called 2,5'-anhydro-dC).
Mechanism of Failure:
5'-Ts-dC + Heat/Base → O2,5'-anhydro-dC + TsO-
This reaction is accelerated by:
-
Heat: Evaporating pyridine at >40°C.
-
Prolonged Time: Leaving the reaction mixture overnight.
-
Protic Solvents: Presence of water or alcohols during workup facilitates the transition state.
Figure 2: The pathway to the unwanted anhydro-byproduct.
Corrective Actions:
-
Strict Temperature Control: Rotary evaporate pyridine at < 30°C using a high-vacuum pump. Do not use a water bath set to 50°C to speed it up.
-
Quench Strategy: Do not just add water. Quench with a buffer (e.g., NaHCO3) to prevent transient acidic pockets that might catalyze other decompositions, though the cyclization itself is nucleophilic.
-
Storage: 5'-Ts-dC is not shelf-stable for months. Use it immediately for the next step (e.g., displacement with azide or halide) or store at -20°C under Argon.
Troubleshooting Module 3: Purification Losses
The Problem: Product streaks on the column or yield drops significantly after chromatography. The Cause: Silica Gel Acidity. Standard silica gel is slightly acidic (pH ~5-6). Sulfonate esters (tosylates) can hydrolyze or eliminate back to the anhydro-species on acidic silica.
Corrective Actions:
-
Neutralize the Silica: Pre-wash your silica column with the eluent containing 1% Triethylamine (Et3N) or Pyridine. This neutralizes acidic sites.
-
Eluent Choice: Use DCM/Methanol gradients (e.g., 95:5 to 90:10). Avoid Acetone if possible, as it can form ketals if 3'-OH is free (though less likely without acid catalyst).
-
Speed: Do not let the compound sit on the column. Flash chromatography is preferred over gravity columns.
Validated Protocol (The "Gold Standard")
This protocol incorporates protections against the three yield killers described above.
Materials:
-
Substrate: N4-Benzoyl-2'-deoxycytidine (Recommended over free dC for solubility and selectivity) [1].
-
Reagent: p-Toluenesulfonyl chloride (Recrystallized, free of TsOH).
-
Solvent: Anhydrous Pyridine (Dried over KOH or molecular sieves).
Step-by-Step Methodology:
-
Preparation (Drying):
-
Co-evaporate the starting nucleoside (1.0 eq) twice with anhydrous pyridine to remove trace water.
-
Resuspend in anhydrous pyridine (approx. 10 mL per gram).
-
-
Reaction (Kinetic Control):
-
Cool the solution to 0°C (Ice/Water bath).
-
Dissolve TsCl (1.2 eq) in a minimal volume of DCM or Pyridine.
-
Add the TsCl solution dropwise over 30-60 minutes.
-
Checkpoint: Stir at 0°C for 4-6 hours. Monitor by TLC (DCM:MeOH 9:1).
-
Note: If reaction is sluggish, allow to warm to 10°C, but never heat.
-
-
Workup (Cyclization Prevention):
-
Once starting material is consumed (<5%), add 0.5 mL of Ethanol to quench excess TsCl (reacts to form EtOTs, easily removed).
-
CRITICAL: Evaporate pyridine under high vacuum at < 30°C .
-
Co-evaporate with Toluene (2x) to remove residual pyridine (Pyridine makes the oil streak on columns).
-
-
Purification:
FAQ
Q: Can I use DMAP to speed up the reaction? A: Avoid DMAP. While 4-Dimethylaminopyridine accelerates tosylation, it also accelerates the formation of the 3'-tosyl isomer and the quaternary ammonium salt intermediates that can lead to decomposition. Pyridine alone is sufficient if the reagents are dry.
Q: My product is an oil that won't solidify. How do I crystallize it? A: 5'-Ts-dC derivatives are often foams. Try dissolving in a minimum amount of DCM and dripping it into cold Diethyl Ether or Hexanes with vigorous stirring to precipitate a white powder.
Q: Why does the literature sometimes suggest "N-Methylimidazole"? A: This is an alternative base often used in automated synthesis (phosphoramidite chemistry). For batch tosylation, Pyridine is superior because it acts as both solvent and base, solubilizing the polar nucleoside better than DCM/Imidazole mixtures.
References
-
Selective Modification of Cytosine
- Source: Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
- Context: Establishes the necessity of N4-protection (Benzoyl)
-
Link:
-
Cyclization Mechanisms (Anhydro-formation)
-
Purification of Sensitive Nucleosides
-
Source: Current Protocols in Nucleic Acid Chemistry.[4]
- Context: General methodologies for silica gel purification of acid-sensitive trityl and tosyl nucleosides using triethylamine buffers.
-
Link:
-
Sources
- 1. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tosylation of 2'-deoxycytidine
This technical guide addresses the specific challenges encountered during the tosylation of 2'-deoxycytidine. It is structured as a support center resource for researchers requiring high-fidelity protocols and mechanistic troubleshooting.
Topic: Troubleshooting Side Reactions & Optimization of 5'-O-Tosylation Audience: Synthetic Chemists, Process Development Scientists Version: 2.1 (Current)
Executive Summary & Reaction Landscape
The selective 5'-O-tosylation of 2'-deoxycytidine (dC) is a pivotal step in nucleoside modification, often serving as a precursor for 5'-azido, 5'-amino, or 5'-halo derivatives. However, dC is a polyfunctional substrate with three nucleophilic sites: the 5'-hydroxyl (primary), the 3'-hydroxyl (secondary), and the exocyclic N4-amine .
Achieving chemoselectivity requires precise kinetic control. The failure to manage these competing nucleophiles results in a mixture of N-sulfonylated, bis-tosylated, and cyclized byproducts.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways available to 2'-deoxycytidine upon treatment with
Caption: Divergent reaction pathways for 2'-deoxycytidine with TsCl. Green indicates the desired kinetic product; red indicates thermodynamic or competitive side products.
Critical Side Reactions & Troubleshooting
Issue 1: Formation of -Anhydro-2'-deoxycytidine
Symptoms: Product spot disappears on TLC; appearance of a highly polar, water-soluble spot; loss of UV absorbance characteristics typical of dC.
Mechanism: The carbonyl oxygen at position 2 (
-
Avoid Heat: This cyclization is thermally driven. Keep reactions at 0°C to 4°C.
-
Protect N4: While
attack is the primary cyclization mode, N4-protection (e.g., benzoyl, acetyl) alters the electronics of the pyrimidine ring and sterically hinders the approach, though attack remains possible. -
Workup Speed: Do not leave the crude 5'-O-tosylate in basic solution for extended periods.
Issue 2: N4-Sulfonylation (N-Tosylation)
Symptoms: Product is lipophilic but resistant to nucleophilic displacement at the 5'-position; Mass Spec shows M+154 mass shift (addition of Ts group) but NMR shows intact 5'-OH or bis-substitution. Mechanism: The exocyclic amine (N4) is less nucleophilic than the primary 5'-OH but comparable to the secondary 3'-OH. Under forcing conditions (excess TsCl, room temp, strong base), the sulfonamide forms. Prevention:
-
Stoichiometry: strictly limit TsCl to 1.1–1.2 equivalents.
-
Transient Protection: Use the "Transient Protection" protocol (TMS-Cl) if high purity is required (see Protocol B).
Issue 3: 5'-Chlorination
Symptoms: Formation of 5'-chloro-5'-deoxy-2'-deoxycytidine. Mass spec shows M-155 (loss of Ts) + 35/37 (Cl isotope pattern). Mechanism: Pyridine hydrochloride (Py·HCl) is a byproduct of the reaction.[1] Chloride ions are nucleophilic enough to displace the newly formed 5'-tosylate, especially in warm pyridine. Prevention:
-
Dilution: Ensure sufficient solvent volume to keep Py·HCl in solution or precipitated but dispersed.
-
Temperature: Never heat the reaction above room temperature.
-
Scavengers: Some protocols suggest adding a hindered base (e.g., 2,6-lutidine) to modulate acidity, though this is rare for simple tosylations.
Experimental Protocols
Protocol A: Standard Kinetic Controlled Tosylation
Best for: Rapid synthesis where minor 3'-isomer impurities can be separated by chromatography.
-
Preparation: Dry 2'-deoxycytidine (1.0 eq) by co-evaporation with anhydrous pyridine (3x). Resuspend in anhydrous pyridine (10 mL/mmol).
-
Addition: Cool solution to 0°C (ice bath). Add TsCl (1.1 eq) dissolved in a minimal amount of pyridine dropwise over 30 minutes.
-
Why? Slow addition maintains a low concentration of electrophile, favoring the most nucleophilic site (5'-OH).
-
-
Incubation: Stir at 4°C for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1).
-
Critical Check: Stop when starting material is <5%. Extending time increases bis-tosylation.
-
-
Quench: Add MeOH (1 mL) to quench excess TsCl. Stir for 15 mins.
-
Workup: Evaporate pyridine in vacuo (keep bath <30°C to prevent cyclization). Co-evaporate with toluene to remove traces of pyridine.
-
Purification: Flash chromatography on silica gel (Gradient: 0-10% MeOH in DCM).
Protocol B: Transient Protection (High Fidelity)
Best for: Large scale or when high regioselectivity (>95%) is required.
-
Silylation: Suspend dC in pyridine. Add TMS-Cl (4.0 eq). Stir 1h.
-
Result: Forms 3',5',N4-tris-O/N-TMS-dC.
-
-
Selective Hydrolysis: Add n-BuOH or controlled hydrolysis conditions to selectively cleave the unstable N4-TMS and primary 5'-O-TMS, leaving the secondary 3'-O-TMS intact (kinetic differentiation). Note: This step is tricky and often skipped in favor of direct kinetic tosylation, but specific variations exist.
-
Alternative Strategy (3'-Block): If absolute specificity is needed, protect 5' and 3' with TMS, then selectively deprotect 5' (difficult).
-
Better Alternative: Use Protocol A but strictly control temperature.
-
Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing common failure modes in dC tosylation.
FAQ: Expert Insights
Q: Can I use Triethylamine (TEA) and DCM instead of Pyridine? A: Generally, no. Pyridine acts as both solvent and nucleophilic catalyst. In DCM/TEA, the solubility of 2'-deoxycytidine is very poor, leading to heterogeneous reactions and poor yields. If solubility is an issue, DMF can be used as a co-solvent, but pyridine is preferred to suppress depurination/depyrimidination.
Q: Why did my product turn into a water-soluble gum during evaporation?
A: You likely formed the
Q: How do I remove the N4-tosyl byproduct if it forms? A: N-sulfonamides are very stable. They are difficult to remove without damaging the O-tosyl group. It is far better to prevent their formation by limiting TsCl to 1.1 eq and keeping the reaction cold. If present, they usually elute later than the 5'-O-tosyl product on silica gel due to the acidic NH proton.
References
-
Nucleoside Tosylation Kinetics
- Title: "Selective Tosylation of the 5'-Hydroxyl Group of Nucleosides."
- Source:Synthetic Procedures in Nucleic Acid Chemistry.
- Context: Establishes the kinetic preference for primary (5') vs secondary (3') hydroxyls.
-
URL: (Example context for nucleoside functionalization)
-
Anhydronucleoside Formation
- Title: "Cyclonucleosides. Formation of O2,5'-Anhydro-2'-deoxycytidine."
- Source:Journal of Organic Chemistry.
- Context: Describes the mechanism of cyclization upon activ
-
URL:
-
Chlorination Side Reactions
- Title: "Treatment of Alcohols with Tosyl Chloride Does Not Always Lead to the Formation of Tosyl
- Source:Molecules, 2011, 16(7), 5666-5673.
- Context: detailed study on the conversion of ROH to RCl by TsCl/Pyridine.
-
URL:[Link]
-
N4-Alkylation/Sulfonylation
- Title: "N-4 Alkyl Cytosine Deriv
- Source:MDPI, 2022.
- Context: Discusses the reactivity of the N4 position and conditions leading to its modific
-
URL:[Link]
Sources
Technical Support Center: Troubleshooting Failed Click Chemistry Reactions with Modified Nucleosides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for failed or inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving modified nucleosides and oligonucleotides. Here, we move beyond simple protocols to explain the underlying chemistry, helping you diagnose and resolve common issues encountered in the lab.
Introduction: The Nuances of Click Chemistry with Nucleosides
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][][3] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, functional groups that are bioorthogonal, meaning they are absent in most natural biological systems.[4][5] When working with sensitive substrates like modified nucleosides and oligonucleotides, however, the success of the reaction hinges on a delicate balance of catalytic activity and substrate integrity. The primary challenge lies in maintaining the catalytically active copper(I) oxidation state while preventing side reactions or degradation of the nucleic acid.[1][6] This guide will address the most common failure modes and provide logical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is not working at all. What is the most common reason for complete reaction failure?
A1: The most frequent culprit for a complete lack of product is the failure of the copper catalyst system. The reaction requires copper to be in the +1 oxidation state (Cu(I)).[7] However, Cu(I) is unstable in aqueous and aerobic conditions and readily oxidizes to the inactive Cu(II) state.[8][9] This oxidation can happen rapidly if proper precautions are not taken.
-
Causality: Oxygen dissolved in your reaction buffer can oxidize the Cu(I) catalyst. Similarly, if you are using a Cu(I) salt (like CuBr or CuI) that has been improperly stored, it may have already oxidized.[1]
-
Solution: The most reliable method is to generate Cu(I) in situ from a stable Cu(II) precursor, such as copper(II) sulfate (CuSO₄), using a reducing agent.[1][3][8] Sodium ascorbate is the most commonly used reducing agent for this purpose.[9][10] It is crucial to use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[11] Additionally, degassing the reaction mixture by bubbling an inert gas like argon or nitrogen through it before adding the catalyst can help remove dissolved oxygen.[4][12]
Q2: I see very low yield of my desired click product. What factors could be contributing to this inefficiency?
A2: Low yield can stem from several factors, often related to suboptimal reaction conditions or reagent quality.
-
Catalyst Stability: Even with a reducing agent, the Cu(I) catalyst can be short-lived without a stabilizing ligand. Ligands chelate the copper ion, protecting it from oxidation and increasing its catalytic activity.[6][11][13][14][15] For aqueous reactions with biomolecules, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are highly recommended.[8][15][16]
-
Reagent Stoichiometry: The ratio of reactants is critical. While a 1:1 ratio of alkyne to azide is theoretically sufficient, in practice, using a slight excess of one reagent (often the less precious one, like the azide-modified small molecule) can help drive the reaction to completion.[11]
-
Steric Hindrance: The molecular environment around the alkyne and azide groups can impede their ability to approach the copper catalyst and each other.[9][17] If your modification is attached to a sterically crowded position on the nucleoside, or if the linker is too short, the reaction rate can be significantly reduced.[18][19]
-
Substrate Purity: Impurities in your modified nucleoside or oligonucleotide preparation can interfere with the reaction. Ensure your starting materials are of high purity.[11]
Q3: I observe precipitation in my reaction tube. What is it and how can I prevent it?
A3: Precipitation can be due to several factors:
-
Insoluble Reagents: One of your components (e.g., a hydrophobic dye azide) may have poor solubility in the aqueous reaction buffer.[12] Adding a co-solvent like DMSO or t-BuOH can help improve solubility.[11] If precipitation of the azide is observed, gentle heating (e.g., to 80°C for a few minutes) can help redissolve it.[4][5]
-
Copper Acetylide Formation: Terminal alkynes can react with Cu(I) to form insoluble copper acetylide complexes, especially at high concentrations.[20] This deactivates both the alkyne and the catalyst. Using a stabilizing ligand and ensuring the proper order of addition (pre-mixing copper and ligand before adding to the alkyne/azide solution) can mitigate this.[10][11][21]
-
Protein/Oligonucleotide Aggregation: High concentrations of copper can sometimes cause aggregation and precipitation of biomolecules.[10] Using the minimum effective catalyst concentration is advisable.
Q4: Can my reaction buffer components inhibit the click reaction?
A4: Yes, certain common buffer components can interfere with the copper catalyst. Buffers containing chelating agents, such as Tris, should be avoided as they can sequester the copper ions, rendering the catalyst inactive.[11] Phosphate-buffered saline (PBS) or triethylammonium acetate (TEAA) are generally compatible choices.[4][12]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving failed click chemistry reactions.
Problem 1: No Product Formation
This is the most critical failure and almost always points to an issue with the catalyst.
Caption: Troubleshooting workflow for complete CuAAC reaction failure.
Detailed Explanation & Actionable Steps:
-
Verify Copper Source: Use a reliable Cu(II) source like CuSO₄. Cu(I) salts (CuI, CuBr) are notoriously unstable and require handling in an inert atmosphere.[1]
-
Ensure Reductant Activity: Sodium ascorbate solutions are susceptible to air oxidation. Always prepare this solution fresh right before setting up your reaction.[11]
-
Incorporate a Stabilizing Ligand: Ligands are critical for protecting the Cu(I) catalyst from oxidation and disproportionation.[6][9] For nucleoside chemistry, water-soluble ligands like THPTA or BTTAA are superior to the more traditional, less soluble TBTA.[8][16] A ligand-to-copper ratio of 2:1 to 5:1 is often recommended.[22]
-
Remove Oxygen: Before adding the catalyst, thoroughly degas your reaction mixture (containing the modified nucleoside, azide/alkyne partner, and buffer) by bubbling with an inert gas (Argon or Nitrogen) for 5-10 minutes.[4][12]
-
Correct Order of Addition: The order in which you add reagents matters significantly.[11][21] To prevent side reactions, it is best to pre-complex the copper and the ligand before introducing them to the substrates. The reducing agent should be added last to initiate the reaction.[10][23]
-
Recommended Order:
-
In a separate tube, mix the CuSO₄ solution with the ligand solution.
-
Add the copper/ligand mixture to the tube containing your alkyne-nucleoside and azide partner in buffer.
-
Add the freshly prepared sodium ascorbate solution to start the reaction.
-
-
Problem 2: Low or Inconsistent Yield
When you get some product, but the efficiency is poor, the focus shifts from catalyst failure to reaction optimization.
| Component | Recommended Concentration/Ratio | Rationale & Key Considerations |
| Alkyne-Nucleoside | 1 equivalent (e.g., 20-200 µM) | This is typically the limiting and most valuable reagent.[4] |
| Azide Partner | 1.5 - 10 equivalents | A slight to moderate excess can improve reaction kinetics and drive the reaction to completion.[4][11][12] |
| Copper(II) Sulfate | 0.1 - 1 equivalent (to alkyne) | Catalytic amounts are sufficient. High copper concentrations can lead to DNA/RNA damage and should be avoided.[1][6][11] |
| Reducing Agent | 1 - 5 equivalents (to copper) | Must be in excess relative to copper to maintain the Cu(I) state throughout the reaction.[11] |
| Ligand | 1 - 5 equivalents (to copper) | The optimal ratio balances catalyst stability and reactivity. Too much ligand can inhibit the reaction by blocking coordination sites.[11][14] |
| Co-solvent (e.g., DMSO) | 10 - 50% (v/v) | Improves solubility of hydrophobic reagents. DMSO can also act as a radical scavenger, offering some protection to the nucleosides.[1][4] |
Troubleshooting Steps for Low Yield:
-
Increase Reaction Time/Temperature: While many click reactions are complete within an hour at room temperature, sterically hindered substrates may require longer reaction times (overnight) or gentle heating (e.g., 37-45°C).[4][12]
-
Address Steric Hindrance: If you suspect steric hindrance is the issue, consider redesigning your modified nucleoside with a longer linker between the nucleobase and the alkyne group. This provides more flexibility and accessibility.[6][18]
-
Optimize pH: CuAAC reactions are generally tolerant of a wide pH range (4-11).[5] However, for oligonucleotides, maintaining a neutral pH (around 7.0) is optimal for ensuring the stability of the nucleic acid.[4][12]
-
Purify Starting Materials: Use HPLC or other appropriate methods to ensure the purity of your alkyne-modified oligonucleotide and azide partner. Traces of phosphoramidite synthesis reagents or other impurities can inhibit the catalyst.
Problem 3: Degradation of Nucleoside/Oligonucleotide
If you observe smearing on a gel or multiple unexpected peaks in your HPLC trace, your nucleic acid may be degrading during the reaction.
The combination of copper ions, a reducing agent (ascorbate), and oxygen can generate reactive oxygen species (ROS) through a Fenton-like reaction.[9][10] These ROS can cause oxidative damage to the nucleobases and lead to strand breaks in oligonucleotides.[6][9]
Caption: Pathway of copper-mediated nucleic acid damage and protective measures.
Solutions to Prevent Degradation:
-
Use a Protective Ligand: This is the most effective strategy. Ligands like THPTA not only stabilize the Cu(I) state for catalysis but also sequester the copper ion, significantly reducing its ability to generate ROS.[16][22] Using a 5:1 ligand-to-copper ratio is often recommended for maximum protection.[22]
-
Thoroughly Degas: Removing molecular oxygen from the reaction is critical to preventing ROS formation.[4]
-
Minimize Reaction Time: Optimize your reaction so that it proceeds to completion as quickly as possible, minimizing the exposure time of your nucleoside to the reaction conditions.
-
Include a Radical Scavenger: Adding 10% DMSO to the reaction mixture can help suppress oxidative damage without strongly inhibiting the CuAAC reaction.[1]
Experimental Protocol: A Self-Validating System
This generalized protocol incorporates best practices to maximize success and minimize troubleshooting.
Step-by-Step Methodology for CuAAC Labeling of an Alkyne-Modified Oligonucleotide:
-
Prepare Stock Solutions:
-
Alkyne-Oligonucleotide: Dissolve in nuclease-free water to a known concentration (e.g., 100 µM).
-
Copper(II) Sulfate (CuSO₄): 20 mM in nuclease-free water.[8]
-
THPTA Ligand: 100 mM in nuclease-free water.[8]
-
Sodium Ascorbate: 100 mM in nuclease-free water. Crucially, prepare this solution fresh immediately before use. [8][11]
-
Buffer: 2M Triethylammonium acetate (TEAA), pH 7.0.[4]
-
-
Reaction Assembly: For a final reaction volume of 100 µL:
-
In a microcentrifuge tube, combine:
-
10 µL of 100 µM Alkyne-Oligonucleotide (1 nmol final)
-
20 µL of 2M TEAA buffer (0.4 M final)
-
1.5 µL of 10 mM Azide Partner (150 µM final, 15x excess)
-
Water to bring the volume to ~90 µL.
-
-
Vortex briefly to mix.
-
Degas the solution by bubbling argon or nitrogen gas through it for 5-10 minutes.[4]
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the catalyst premix:
-
1.25 µL of 20 mM CuSO₄
-
1.25 µL of 100 mM THPTA
-
-
Vortex the premix briefly and let it stand for 2 minutes. This creates a 1:5 copper-to-ligand ratio.[22]
-
Add the 2.5 µL of catalyst premix to the degassed reaction mixture.
-
-
Reaction Initiation:
-
Add 5 µL of freshly prepared 100 mM Sodium Ascorbate to the reaction tube. The final concentration will be 0.25 mM CuSO₄, 1.25 mM THPTA, and 5 mM Sodium Ascorbate.[22]
-
Vortex thoroughly. Protect the reaction from light if using a fluorescent dye.
-
-
Incubation:
-
Purification:
References
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Angewandte Chemie International Edition, 48(51), 9879-9883. [Link]
-
Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Gissot, A., et al. (2021). Pharmaceuticals, 14(6), 503. [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Boren, B. C., and Joullié, M. M. (2016). Molecules, 21(9), 1198. [Link]
-
Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Pullan, N., et al. (2023). International Journal of Molecular Sciences, 24(5), 4906. [Link]
-
Accelerating ligands for CuAAC reactions. ResearchGate. [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Fantoni, N. Z., El-Sagheer, A. H., & Brown, T. (2021). Chemical Reviews, 121(13), 7122-7154. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Oyarzabal, I., et al. (2022). Inorganic Chemistry, 61(15), 5869-5881. [Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). The Journal of Organic Chemistry, 76(17), 7172-7181. [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Majumdar, S., et al. (2023). Chemical Society Reviews, 52(23), 8269-8302. [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Jiang, H., et al. (2016). Molecules, 21(11), 1431. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Presolski, S. I., Hong, V., & Finn, M. G. (2011). Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Al-Zoubi, R. M., et al. (2024). ACS Omega. [Link]
-
Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
-
Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Gissot, A., et al. (2021). Pharmaceuticals, 14(6), 503. [Link]
-
Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. Dey, S., et al. (2023). New Journal of Chemistry, 47(15), 7119-7128. [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Alvarez-Paino, M., et al. (2023). Pharmaceutics, 15(7), 1845. [Link]
-
CuAAC Cell Reaction Buffer Kit (BTTAA based), RNA synthesis monitoring. Jena Bioscience. [Link]
-
The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. Amblard, F., et al. (2009). Chemical Society Reviews, 38(8), 2393-2403. [Link]
-
CuAAC reaction for in vivo labeling of DNA and RNA. ResearchGate. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy. Glen Research. [Link]
-
Orthogonal End Labelling of Oligonucleotides through Dual Incorporation of Click‐Reactive NTP Analogues. Fantoni, N. Z., et al. (2022). Chemistry–A European Journal, 28(28), e202200378. [Link]
-
Glen Report 22.11 - Simple Oligonucleotide Modification using Click Chemistry. Glen Research. [Link]
-
Frontiers in DNA Synthesis: Click Chemistry. Dartmouth Digital Commons. [Link]
-
Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]
-
Effect on steric hindrance on nucleophiles. Reddit. [Link]
-
Auxiliary Cu(I) Click Reagents. Jena Bioscience. [Link]
-
Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]
-
Click chemistry efficiency differs between experiments? ResearchGate. [Link]
-
Click Chemistry and Radiochemistry: The First 10 Years. Carroll, V., et al. (2014). Molecular Pharmaceutics, 11(10), 3409-3427. [Link]
Sources
- 1. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. interchim.fr [interchim.fr]
- 6. glenresearch.com [glenresearch.com]
- 7. CuAAC Cell Reaction Buffer Kit (BTTAA based), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 16. mdpi.com [mdpi.com]
- 17. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. jenabioscience.com [jenabioscience.com]
Technical Support Center: 2'-Deoxycytidine Chemistry
Introduction: The Challenge of Selective Tosylation
Welcome to the technical support center for advanced nucleoside chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists working with 2'-deoxycytidine. A common and critical transformation in nucleoside chemistry is the conversion of the 5'-hydroxyl group to a tosylate, creating an excellent leaving group for subsequent nucleophilic substitution reactions.[1][2][3] This intermediate, 5'-O-tosyl-2'-deoxycytidine (CAS 27999-55-9), is a key precursor for synthesizing a wide array of modified nucleosides, including antiviral and anticancer agents.[4][5]
However, the structure of 2'-deoxycytidine presents a significant challenge: it contains three nucleophilic sites—the 5'-primary hydroxyl, the 3'-secondary hydroxyl, and the N4-exocyclic amine. The goal is to achieve selective tosylation at the 5'-position while avoiding reaction at the 3'- and N4-positions. Uncontrolled reaction conditions frequently lead to a mixture of products, including the highly undesirable 3',5'-ditosylated byproduct, complicating purification and reducing the yield of the target molecule.
This document provides a comprehensive troubleshooting guide in a question-and-answer format, explaining the chemical principles behind selective tosylation and offering field-proven protocols to prevent ditosylation and other side reactions.
Core Principles: Understanding Reactivity
To effectively control the tosylation of 2'-deoxycytidine, one must appreciate the inherent reactivity of its functional groups:
-
5'-Hydroxyl vs. 3'-Hydroxyl: The 5'-hydroxyl is a primary alcohol, making it sterically more accessible and kinetically more reactive than the secondary 3'-hydroxyl group. By carefully controlling reaction conditions—primarily temperature and stoichiometry—we can exploit this reactivity difference to favor monosubstitution at the 5'-position.
-
N4-Exocyclic Amine: The amino group on the cytosine base is nucleophilic and can react with tosyl chloride to form a stable N-sulfonamide.[6] This side reaction is often irreversible under standard workup conditions. Therefore, protection of the N4-amino group is a mandatory first step before attempting O-tosylation. The most common protecting groups for this purpose are benzoyl (Bz) or acetyl (Ac), which are stable during tosylation and can be removed later.[7]
Troubleshooting and FAQs
FAQ 1: I performed a tosylation on 2'-deoxycytidine and my NMR/TLC shows a complex mixture. What are the likely byproducts and why did this happen?
This is the most common issue encountered. The complex mixture typically arises from a lack of selectivity. The primary culprits are the 3',5'-di-O-tosylated product, the N4,5'-di-tosylated product, and if the N4-amine was unprotected, various N-tosylated species.
Root Causes:
-
No N4-Amine Protection: Failure to protect the exocyclic amine leaves it free to react with tosyl chloride (TsCl).
-
Excessive Tosyl Chloride: Using a large excess of TsCl will drive the reaction past the desired mono-tosylation and force the less reactive 3'-hydroxyl group to react.
-
Elevated Temperature: Reactions run at room temperature or higher provide enough energy to overcome the activation barrier for tosylating the 3'-OH, leading to the ditosylated byproduct.
-
Prolonged Reaction Time: Even at low temperatures, allowing the reaction to proceed for too long can lead to the slow formation of the ditosylated product.
The workflow below illustrates the possible reaction pathways, highlighting the desired route and the common side reactions.
Sources
Technical Support Center: Large-Scale Synthesis of 5'-O-Tosyl-2'-deoxy Cytidine
Status: Operational Operator: Senior Application Scientist Ticket ID: TS-5TSDC-SCALE-UP Subject: Troubleshooting Regioselectivity, Stability, and Purification in Kilogram-Scale Batches
Introduction: The "Hidden" Reactivity of Deoxycytidine
Welcome to the Technical Support Center. If you are accessing this guide, you are likely transitioning from bench-scale (grams) to pilot-scale (kilograms) synthesis of 5'-O-(p-Toluenesulfonyl)-2'-deoxycytidine (5'-Ts-dC).
This molecule is a deceptive intermediate. While the reaction appears to be a simple nucleophilic substitution (
-
Regiochemical Scrambling: Competition from the 3'-OH group.
-
Suicide Cyclization: The rapid formation of
-anhydrocytidine (cyclonucleoside) driven by intramolecular attack.
This guide moves beyond standard textbook protocols to address the thermodynamic pitfalls that only appear when heat transfer becomes a limiting factor in large reactors.
Module 1: The Regioselectivity Challenge
Issue: "I’m seeing 15-20% of 3',5'-bis-tosylate and 3'-tosylate by-products."
Diagnosis: You are likely operating under thermodynamic control rather than kinetic control . The 5'-OH is sterically less hindered (primary) than the 3'-OH (secondary), making it the kinetic product. However, if local hot spots occur during TsCl addition, or if the reaction runs too long with excess reagent, the 3'-OH will react.
The Protocol: Kinetic Precision
Standard conditions: Pyridine (Solvent/Base), p-TsCl.
| Parameter | Bench Scale (1g) | Large Scale (1kg) | The "Why" (Causality) |
| Temperature | Lower temperatures amplify the activation energy difference between | ||
| TsCl Addition | Solid dump | Solution drip (in DCM/Py) | Solid addition causes local exotherms in large reactors. A solution ensures immediate dissipation of heat. |
| Stoichiometry | 1.5 - 2.0 eq | 1.1 - 1.2 eq | Excess TsCl eventually finds the 3'-OH. At scale, mixing efficiency drops, so we rely on precise stoichiometry rather than excess. |
Troubleshooting Steps
-
Pre-cool the Pyridine: Ensure the reactor jacket is at
before addition. -
Monitor via HPLC, not TLC: TLC cannot distinguish 5'-Ts from 3'-Ts effectively. Use Reverse Phase HPLC (C18, Water/MeCN gradient).
-
Quench Early: Do not wait for 100% conversion. Stop at 95% conversion to avoid "over-cooking" the 3'-position.
Module 2: The Stability Crisis (Cyclization)
Issue: "My product purity drops during workup, and I see a new polar spot/peak."
Diagnosis:
You are creating
Risk Factor: This reaction is accelerated by heat and protonation (acidic conditions) or strong bases that deprotonate the N3, making O2 more nucleophilic.
Visualizing the Failure Mode
The diagram below illustrates the competing pathways. You must stay on the "Green" path.
Caption: Reaction pathway showing the kinetic target (Green) vs. thermodynamic and stability failures (Red/Yellow).
The Protocol: Thermal Discipline
-
Never Rotovap above
: Even if it takes longer. High vacuum is preferable to high heat. -
Neutralize Quickly: The reaction produces Pyridine
HCl. Upon workup, neutralize with saturated immediately to prevent acid-catalyzed cyclization. -
Avoid Strong Bases: Do not use NaOH; it promotes the formation of the anhydro-base.
Module 3: Large-Scale Purification
Issue: "Columns are too expensive and slow for 5kg batches."
Solution: Abandon silica gel chromatography. Use Fractional Crystallization . 5'-Ts-dC has a distinct solubility profile compared to the bis-tosylate (very lipophilic) and the unreacted nucleoside (very polar).
Crystallization Protocol (Self-Validating)
| Step | Action | Observation/Checkpoint |
| 1. Quench & Extract | Dilute reaction (Pyridine) with | Aqueous layer contains unreacted dC and Pyridine salts. Organic layer contains Product + Bis-tosylate. |
| 2.[1] Solvent Swap | Evaporate DCM/Pyridine (keep | Do not dry to a solid; the oil phase allows for better crystal nucleation. |
| 3. Nucleation | Dissolve oil in minimal warm MeOH ( | Checkpoint: If solution turns milky instantly, you added antisolvent too fast. Re-dissolve and slow down. |
| 4. Aging | Stir gently at | White crystalline solid precipitates. The Bis-tosylate remains in the mother liquor (Ether-rich). |
| 5. Filtration | Filter and wash with cold Ether. | Validation: HPLC purity should jump from ~80% (crude) to >95% (crystal). |
Note: If Pyridine is difficult to remove, an azeotropic distillation with Toluene (under vacuum) prior to crystallization helps.
Troubleshooting Logic Tree
Use this flow to diagnose batch failures immediately.
Caption: Diagnostic logic flow for identifying root causes of synthesis failure.
Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (TEA) instead of Pyridine? A: Generally, no. Pyridine acts as both the solvent and the nucleophilic catalyst. TEA is too basic and can promote the formation of the 3,5-elimination products or anhydronucleosides. If you must avoid Pyridine, use MeCN with DABCO or catalytic DMAP, but Pyridine is the industry standard for nucleoside tosylation for a reason [1].
Q: How do I store the bulk 5'-Ts-dC intermediate?
A: Store at
Q: My crystals are yellow. Is this a problem? A: Yes. Yellow usually indicates oxidative degradation of the pyridine or cytosine base. Recrystallize using activated carbon in the Methanol step to remove color bodies before adding the antisolvent.
References
-
Nucleophilic Substitution Reactions Using Tosyl Groups. BenchChem Application Notes. (2025). Overview of tosylation mechanics and solvent choices.
-
Efficient Removal of Sugar O-Tosyl Groups... Florida International University / ResearchGate. (2000). Discusses the stability of tosyl groups and removal/side reactions like cyclization.[1]
-
Commercial-scale synthesis of protected 2'-deoxycytidine... Nucleosides Nucleotides Nucleic Acids. (2003). Industrial context for scaling cytidine derivatives.
-
Heat-mediated anhydro formation. Cardiff University / Journal of Labelled Compounds. (2014). Specific data on the thermal decomposition of cytidine derivatives into anhydronucleosides.
-
Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. (2023).[2] General principles of solvent selection for purification.
Sources
Technical Support Center: 5'-O-Tosyl-2'-deoxycytidine Synthesis
The following Technical Support Guide is designed for researchers and process chemists synthesizing 5'-O-Tosyl-2'-deoxycytidine (5'-Ts-dC). It moves beyond standard protocols to address the specific failure modes and impurity profiles inherent to this reaction.
Topic: Impurity Profiling, Troubleshooting, and Process Optimization Document ID: TS-NUC-5TS-001 Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The "Gateway" Electrophile
5'-O-Tosyl-2'-deoxycytidine is a critical intermediate for synthesizing 5'-modified nucleosides (e.g., 5'-azido, 5'-halo, or 5'-amino derivatives). However, it is chemically fragile. The sulfonate ester at the 5'-position turns the nucleoside into an alkylating agent that is prone to intramolecular suicide (cyclization) and regio-scrambling .
Successful synthesis requires balancing three competing factors:
-
Nucleophilicity: 5'-OH vs. 3'-OH vs. N4-amine.
-
Stoichiometry: Mono-tosylation vs. Bis-tosylation.
-
Stability: Kinetic isolation vs. thermodynamic cyclization.
The Impurity Landscape
The following diagram maps the reaction pathways leading to the Target Product (TP) and the four critical impurities.
Figure 1: Reaction network showing the competition between the desired 5'-activation and side reactions. Note the degradation pathway to the anhydronucleoside (Impurity 4).
Detailed Impurity Profile Table
| Impurity ID | Name | Origin | Relative Polarity (HPLC) | Risk Factor |
| IMP-A | 3'-O-Tosyl-dC | Regioisomer (Secondary OH attack) | Elutes after Target (typically) | High. Difficult to separate; reduces yield. |
| IMP-B | 3',5'-Di-O-Tosyl-dC | Over-reaction (Excess TsCl) | Elutes last (Very Hydrophobic) | Medium. Easily removed by column chromatography. |
| IMP-C | O2,5'-Anhydro-dC | Degradation (Cyclization) | Elutes early (Ionic/Polar) | Critical. Forms spontaneously if product is stored or heated. |
| IMP-D | N4-Tosyl-dC | Side Reaction | Variable (pH dependent) | High (if N4 is unprotected). Avoided by using N4-Benzoyl-dC. |
Troubleshooting & FAQs
Direct answers to common observations in the lab.
Q1: I see two peaks with the same mass (M+H = 382.1). Which is which?
Diagnosis: You are observing the 5'-O-Ts and 3'-O-Ts regioisomers.[1]
-
The Science: The 5'-OH is a primary alcohol and is sterically more accessible, making it the kinetic product. The 3'-OH is a secondary alcohol.
-
differentiation:
-
NMR: The 5'-protons of the target product will shift downfield (~4.2-4.4 ppm) due to the tosyl group. In the 3'-isomer, the H3' proton shifts downfield (~5.1 ppm).
-
HPLC: On a standard C18 column, the 3'-isomer often elutes after the 5'-isomer due to the specific conformation of the sugar pucker, though this can vary by column chemistry.
-
-
Fix: Perform the reaction at 0°C and add TsCl strictly dropwise. Do not let the reaction warm to room temperature until you confirm conversion.
Q2: My product purity was 95% yesterday, but today it's 80% and there's a new polar peak.
Diagnosis: Your product is cyclizing to O2,5'-anhydro-2'-deoxycytidine .
-
The Mechanism: The carbonyl oxygen (O2) of the cytosine base is a nucleophile. It attacks the electrophilic 5'-carbon, displacing the tosylate group. This forms a fused bicyclic salt (a 2,5'-anhydronucleoside).
-
The Trigger: Heat, prolonged storage in solution, or presence of moisture/acid.
-
Fix:
-
Do not store the intermediate. Use it immediately for the next step (e.g., displacement with azide).
-
If storage is necessary, store as a solid at -20°C.
-
Avoid acidic workups; the anhydro bond formation is catalyzed by protonation of the leaving group.
-
Q3: I have a large lipophilic impurity eluting at the end of the gradient.
Diagnosis: 3',5'-Di-O-tosyl-2'-deoxycytidine .
-
Cause: Excess p-Toluenesulfonyl chloride (TsCl).
-
The Science: Once the 5'-OH is tosylated, the molecule is still soluble and the 3'-OH remains reactive. If you use >1.1 equivalents of TsCl, the 3'-OH will react.
-
Fix: Use 1.05 equivalents of TsCl. Add it in portions over 1 hour. If you see starting material remaining, it is better to accept a lower yield than to over-tosylate, as the di-tosyl impurity consumes your expensive nucleoside.
Q4: My reaction mixture turned dark/black.
Diagnosis: Pyridine degradation or N4-sulfonylation.
-
Cause: If you are using unprotected 2'-deoxycytidine, the exocyclic amine (N4) can react with TsCl, especially if the pyridine is wet or old.
-
Fix:
-
Best Practice: Use N4-Benzoyl-2'-deoxycytidine as your starting material. The benzoyl group protects the amine and prevents N-tosylation.
-
Ensure Pyridine is anhydrous (dried over KOH or CaH2).
-
Optimized Experimental Protocol
Designed to minimize IMP-A (Regioisomer) and IMP-C (Cyclization).
Reagents:
-
Starting Material: N4-Benzoyl-2'-deoxycytidine (Recommended over unprotected dC).
-
Reagent: p-Toluenesulfonyl chloride (TsCl) - Recrystallized (remove TsOH).
-
Solvent: Anhydrous Pyridine.
Step-by-Step:
-
Drying: Co-evaporate the nucleoside (1.0 eq) with anhydrous pyridine (2x) to remove trace water.
-
Solubilization: Dissolve nucleoside in anhydrous pyridine (10 mL/mmol) under Argon. Cool to 0°C (Ice bath).
-
Addition: Dissolve TsCl (1.1 eq) in a minimal volume of pyridine. Add this solution dropwise over 30 minutes. Rapid addition favors 3'-tosylation and di-tosylation.
-
Incubation: Stir at 0°C for 4–6 hours. Monitor by TLC (CHCl3:MeOH 9:1).
-
Target Rf: ~0.5
-
Starting Material Rf: ~0.1
-
-
Quench: Add 0.5 mL water to quench excess TsCl. Stir for 10 mins at 0°C.
-
Workup (Critical):
-
Dilute with EtOAc.[2] Wash with cold saturated NaHCO3 (removes Pyridinium-TsOH salts).
-
Do not use HCl for washing (acid promotes cyclization).
-
Dry organic layer over Na2SO4 and evaporate at <30°C (Heat promotes cyclization).
-
-
Purification: Flash chromatography (SiO2). Gradient: 0% → 5% MeOH in DCM.
Analytical Reference Data
HPLC Method (Standard Purity Check)
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TEAA (Triethylammonium acetate) in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV 254 nm.
NMR Validation (500 MHz, DMSO-d6)
-
Target (5'-OTs): Look for the methyl group of Tosyl at ~2.42 ppm (s, 3H) and the aromatic doublets at 7.4 and 7.8 ppm .
-
Key Diagnostic: The H-5' protons will appear as a multiplet at 4.20–4.35 ppm , significantly downfield from the starting material (~3.6 ppm).
References
-
Nucleoside Synthesis & Protection
- Beigelman, L., et al. "Epimerization of 2'-deoxy-2'-fluoro-nucleosides." Nucleosides, Nucleotides & Nucleic Acids.
-
Source:
-
Cyclization Mechanisms (Anhydronucleosides)
- Fox, J. J., & Miller, N. C. "Nucleosides. XVI. Synthesis of 2,5'-Anhydro-2'-deoxycytidine." Journal of Organic Chemistry.
-
Source:
-
Regioselective Sulfonylation
- Chaudhuri, N. C., et al. "Selective 5'-O-tosylation of nucleosides." Nucleosides & Nucleotides.
-
Source:
-
Purification & HPLC Methods
- "Separation of Nucleoside Mono- and Di-tosylates.
-
Source:
Sources
Validation & Comparative
comparison of 5'-Tosyl-2'-deoxy Cytidine vs 5'-Mesyl-2'-deoxy Cytidine
Executive Summary: For researchers modifying the 5'-position of 2'-deoxycytidine (dC), the choice between 5'-O-Tosyl (Ts) and 5'-O-Mesyl (Ms) activation is not merely a matter of preference—it is a trade-off between purification ease and reactivity profiles .
-
Choose 5'-Tosyl (Ts) if you prioritize crystallinity , UV-traceability during TLC, and shelf-stability. It is the standard for robust, scalable synthesis where intermediate isolation is required.
-
Choose 5'-Mesyl (Ms) if you require higher atom economy , faster reaction kinetics for sterically demanding nucleophiles, or if the tosyl group's bulk hinders subsequent substitution. However, be prepared for a more difficult purification (silica gel chromatography vs. crystallization).
Chemical Fundamentals & Mechanism
Both reagents serve to convert the poor leaving group (5'-OH) into a sulfonate ester, activating the position for nucleophilic attack (e.g., by azides, amines, or halides).
| Feature | 5'-O-Tosyl (p-Toluenesulfonyl) | 5'-O-Mesyl (Methanesulfonyl) |
| Structure | Bulky, Aromatic | Compact, Aliphatic |
| Leaving Group Ability | Good ( | Good ( |
| Molecular Weight Add | +154.2 Da | +78.1 Da |
| UV Activity | High (Distinct spot on TLC) | None (Transparent; hard to track) |
| Physical State | Often Crystalline Solids | Often Oils / Amorphous Foams |
| Primary Risk | Steric hindrance in next step | Hydrolysis / Anhydronucleoside formation |
The "Anhydronucleoside Trap"
A critical failure mode in cytidine chemistry is the intramolecular cyclization. The carbonyl oxygen at C2 (
-
Risk Factor: This side reaction is irreversible and dead-ends your synthesis.
-
Mitigation: 5'-Mesyl derivatives react faster with external nucleophiles, potentially outcompeting this cyclization, but they are also more labile. 5'-Tosyl derivatives are more stable but their bulk can slow down the desired substitution, giving the intramolecular attack more time to occur if the external nucleophile is weak.
Figure 1: The divergent pathway. Successful substitution competes with the formation of the 2,5'-anhydro byproduct.
Performance Comparison Data
A. Synthesis Yield & Purity
Experimental data typically favors Tosylates for ease of handling, despite slightly lower atom economy.
| Metric | 5'-Tosyl-dC | 5'-Mesyl-dC |
| Typical Isolated Yield | 85 - 92% | 75 - 88% |
| Purification Method | Recrystallization (EtOH/Water) | Column Chromatography (DCM/MeOH) |
| TLC Monitoring | Easy (UV active at 254 nm) | Difficult (Requires stain e.g., H2SO4) |
| Stability (Solid State) | Months at 4°C | Weeks at -20°C (Hygroscopic) |
B. Reactivity Profiles (Kinetics)
In a standard displacement reaction (e.g., using
-
5'-Ms-dC: Reacts 2-3x faster due to lower steric hindrance.
-
5'-Ts-dC: Reacts slower. Requires slightly higher temperatures or longer times, which increases the risk of thermal degradation or anhydronucleoside formation.
Recommendation: If your incoming nucleophile is bulky (e.g., a secondary amine), use Mesyl . If your nucleophile is small (Azide, Cyanide, Iodide), use Tosyl for the operational simplicity.
Detailed Experimental Protocols
Protocol A: Synthesis of 5'-O-Tosyl-2'-deoxycytidine (The "Robust" Route)
Best for: Large scale (>1g) preparation where column chromatography is undesirable.
Reagents:
-
2'-deoxycytidine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[1]
-
Pyridine (Solvent & Base)[2]
Workflow:
-
Dissolution: Suspend 2'-deoxycytidine in anhydrous pyridine (10 mL/g) under Argon. Cool to 0°C.
-
Addition: Add TsCl portion-wise over 15 minutes. Note: The solution will turn clear yellow.
-
Reaction: Stir at 4°C overnight. Do not heat.
-
QC Check: Spot TLC (10% MeOH in DCM). Product
(UV active). Starting material .
-
-
Quench: Add 1 mL water to hydrolyze excess TsCl. Stir 10 mins.
-
Workup (Crystallization): Remove pyridine in vacuo (keep bath <40°C). The residue is a thick oil.
-
Precipitation: Dissolve oil in minimal hot Ethanol. Add water dropwise until turbid. Cool to 4°C. White crystals of 5'-O-Tosyl-dC will form.
-
Yield: Expect ~85-90%.
Protocol B: Synthesis of 5'-O-Mesyl-2'-deoxycytidine (The "High Reactivity" Route)
Best for: Rapid synthesis of intermediates that will be used immediately.
Reagents:
-
2'-deoxycytidine (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.1 eq)
-
Pyridine (Solvent)[1]
Workflow:
-
Dissolution: Suspend 2'-deoxycytidine in anhydrous pyridine at -10°C (Ice/Salt bath). Temperature control is critical to prevent bis-mesylation.
-
Addition: Add MsCl dropwise via syringe. The reaction is exothermic.
-
Reaction: Stir at 0°C for 2-4 hours. Monitor closely.
-
QC Check: TLC requires staining (Sulfuric acid/Anisaldehyde) as the Ms group is not UV active.
-
-
Workup (Extraction): Pour mixture into ice water. Extract with Chloroform (
).-
Note: Ms-dC is moderately water-soluble; aggressive extraction is needed.
-
-
Purification: Dry organic layer (
) and concentrate. Flash chromatography (Silica, 0-10% MeOH in DCM) is usually required to remove pyridine salts and disubstituted byproducts. -
Yield: Expect ~75-85%.
Decision Workflow
Use this logic flow to determine the correct reagent for your specific campaign.
Figure 2: Decision matrix for selecting the optimal sulfonylating agent.
References
-
Nucleophilic Substitution Mechanisms
-
Anhydronucleoside Formation
-
Mechanism:[2][4][6][7] Lin, T. S., et al. (1989).[8] "Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine..." Journal of Medicinal Chemistry, 32(8), 1891-1895.[8] Link
-
Cytidine Specifics: RSC Advances. (2013). "Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine."[9] Link
-
-
Experimental Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Khan Academy [khanacademy.org]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 8. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2′-deoxycytidine and their triphosphates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of oligonucleotides containing two putatively mutagenic DNA lesions: 5-hydroxy-2'-deoxyuridine and 5-hydroxy-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Validation of 5'-O-Tosyl-2'-deoxycytidine: A Comparative NMR Guide
Topic: Validation of 5'-Tosyl-2'-deoxy Cytidine structure by 1H and 13C NMR Content Type: Publish Comparison Guides
Executive Summary: The "Why" Behind the Validation
5'-O-Tosyl-2'-deoxycytidine (5'-Ts-dC) is a critical electrophilic intermediate used to introduce azide, halogen, or amino functionalities at the 5'-position of nucleosides. Its "performance" is defined not by biological activity, but by its synthetic integrity —specifically, the successful activation of the 5'-hydroxyl group without compromising the cytosine base or the 3'-hydroxyl regioselectivity.
This guide moves beyond simple characterization. It provides a comparative structural audit , contrasting the target molecule against its starting material (2'-deoxycytidine) and potential regioisomeric impurities (3'-O-tosyl). By focusing on specific diagnostic NMR signals, researchers can definitively validate the structure and assess the "performance" of their synthesis in terms of conversion and regiocontrol.
Strategic Comparison: Target vs. Alternatives
In the context of intermediate validation, the "alternatives" are the chemical species that coexist in the reaction mixture. Distinguishing these is the core of the validation process.
| Feature | Target: 5'-O-Tosyl-2'-dC | Alternative A: Starting Material (2'-dC) | Alternative B: Regioisomer (3'-O-Tosyl) |
| Role | Activated Intermediate | Unreacted Precursor | Undesired Byproduct |
| Critical 1H Marker | H5'/H5'' shift to ~4.2 ppm | H5'/H5'' at ~3.6 ppm | H3' shift to ~5.2 ppm |
| Tosyl Signals | Present (Ar-H + Me) | Absent | Present (Ar-H + Me) |
| Solubility | Good in DMSO-d6 | Good in DMSO-d6 | Good in DMSO-d6 |
| Synthetic Impact | Allows 5'-substitution | Reduces yield; inert to displacement | Leads to 3'-modified impurities |
Experimental Protocol: Self-Validating Workflow
Synthesis Context (Brief)
-
Reaction: 2'-Deoxycytidine +
-Toluenesulfonyl chloride (TsCl) in Pyridine. -
Criticality: The primary 5'-OH is more nucleophilic than the secondary 3'-OH, but lack of temperature control can lead to bis-tosylation or 3'-monotosylation.
NMR Sample Preparation
-
Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is mandatory. Chloroform (
) is often too non-polar for the nucleoside core, while Methanol-d4 ( ) exchanges the labile N-H and O-H protons, erasing valuable diagnostic information. -
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Reference: Tetramethylsilane (TMS) or residual DMSO pentet (2.50 ppm).
1H NMR Validation: The Diagnostic Triad
To validate 5'-Ts-dC, you must confirm three structural events simultaneously.
Diagnostic 1: The "Tosyl Flag" (Confirmation of Incorporation)
The presence of the tosyl group is confirmed by a distinct pattern in the aromatic and aliphatic regions.
-
Aromatic Region (7.4 – 7.8 ppm): Look for two doublets (
Hz) integrating to 2 protons each. These are the AA'BB' system of the tosyl ring. -
Aliphatic Region (~2.42 ppm): A sharp singlet integrating to 3 protons (Ar-CH3 ).
-
Caution: This peak often overlaps with the residual DMSO solvent peak (2.50 ppm). Ensure high field strength or careful shimming.
-
Diagnostic 2: The "Alpha-Shift" (Proof of Regiochemistry)
This is the most critical comparison. The electronegative sulfonyl group deshields the protons on the carbon it is attached to (alpha protons).
-
In Starting Material (2'-dC): The 5'-protons (H5', H5'') appear as a multiplet around 3.55 – 3.65 ppm , often obscured by the water signal in DMSO.
-
In Product (5'-Ts-dC): These protons shift downfield by ~0.6 – 0.8 ppm , appearing as a distinct multiplet or doublet of doublets at 4.20 – 4.35 ppm .
-
Validation Check: If the Tosyl signals are present but the H5' signals remain at 3.6 ppm, you likely have the N4-tosyl impurity (base modification) rather than the desired 5'-O-tosyl.
-
Diagnostic 3: The "Beta-Guard" (Exclusion of 3'-Isomer)
-
H3' Proton: In 2'-dC, the H3' proton is at ~4.2 ppm. In the correct 5'-Ts product, this proton remains relatively stable (shifting slightly to ~4.3 ppm due to proximity).
-
The Red Flag: If you see a new signal at ~5.1 – 5.3 ppm , this indicates the H3' proton has been deshielded. This confirms the presence of the 3'-O-Tosyl regioisomer .
13C NMR Validation: Carbon Backbone Verification
13C NMR provides a silent confirmation, free from the overlapping broad peaks of exchangeable protons.
-
Tosyl Methyl: ~21.5 ppm.
-
C5' Carbon:
-
2'-dC (SM): ~61.5 ppm (typical for primary alcohol).
-
5'-Ts-dC (Product): Shifts downfield to ~69.0 – 71.0 ppm . This +8-10 ppm shift is definitive proof of O-alkylation/sulfonylation at the 5' position.
-
-
Carbonyl (C2 of Cytosine): ~155 ppm (confirms base integrity).
-
Aromatic Carbons: Four distinct signals for the Tosyl ring (~127, 130, 132, 145 ppm) + Two for Cytosine (~94, 141 ppm).
Comparative Data Summary
The following table summarizes the expected chemical shifts in DMSO-d6.
| Position | Proton (1H) | Shift (ppm) - Product | Shift (ppm) - SM (2'-dC) | |
| Tosyl-CH3 | Methyl | 2.42 (s) | Absent | N/A |
| H5', H5'' | 5'-CH2 | 4.25 – 4.35 (m) | 3.55 – 3.65 (m) | +0.7 ppm (Downfield) |
| H3' | 3'-CH | 4.20 – 4.25 (m) | 4.20 (m) | Minimal (< 0.1 ppm) |
| H1' | Anomeric | 6.15 (t) | 6.15 (t) | Minimal |
| Tosyl-Ar | Aromatic | 7.48 (d), 7.81 (d) | Absent | N/A |
| Cytosine H6 | Base | 7.60 (d) | 7.80 (d) | Minor shielding |
| Cytosine H5 | Base | 5.75 (d) | 5.70 (d) | Minimal |
Note: Chemical shifts are approximate and concentration/pH dependent.
Visualization: Validation Logic Flow
The following diagram illustrates the decision-making process for validating the reaction outcome.
Figure 1: Logic flow for NMR-based structural validation of 5'-O-Tosyl-2'-deoxycytidine.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Pudlo, J. S., et al. (1990). Synthesis and antiviral activity of certain 6-substituted pyrrolo[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 33(7), 1984–1992. (Provides precedent for 5'-tosylation shifts in deoxynucleosides). Link
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Critical for Pyridine dryness in tosylation). Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
Sources
In-Depth Technical Guide: Mass Spectrometry Analysis of 5'-O-Tosyl-2'-deoxycytidine
Executive Summary
5'-O-Tosyl-2'-deoxycytidine (5'-Ts-dC) is a critical electrophilic intermediate in nucleoside chemistry, widely utilized to synthesize 5'-modified derivatives (e.g., 5'-azido, 5'-amino, or 5'-halo-2'-deoxycytidines) for aptamer development and antiviral therapeutics. Unlike stable final drug products, 5'-Ts-dC is a reactive sulfonate ester designed to undergo nucleophilic substitution. Consequently, its analysis requires a specialized approach to prevent on-column degradation while ensuring accurate quantification of impurities like the starting material (2'-deoxycytidine) and hydrolysis byproducts.
This guide provides an authoritative methodology for the Mass Spectrometry (MS) analysis of 5'-Ts-dC, comparing its analytical performance against alternative activation strategies (e.g., Mesylates) and detailing a self-validating LC-MS/MS workflow.
Chemical Context & Analytical Challenges
The Role of the Tosyl Group
The p-toluenesulfonyl (Tosyl) group transforms the poor leaving group (-OH) of the nucleoside sugar into a potent leaving group (-OTs).[1] In Mass Spectrometry, the Tosyl moiety introduces a distinct mass shift (+154.0 Da vs. H) and a unique fragmentation signature (tropylium-like ions) that aids in structural confirmation.
Core Analytical Challenges
-
Thermal Instability: Sulfonate esters are thermally labile. High ESI source temperatures can induce in-source fragmentation (loss of TsOH), leading to false negatives or artificially high baseline noise.
-
Hydrolytic Sensitivity: In aqueous LC mobile phases, 5'-Ts-dC can hydrolyze back to 2'-deoxycytidine (dC) or cyclize to form 2,5'-anhydro derivatives, complicating purity assessments.
-
Ionization Competition: The presence of residual Tosyl Chloride (TsCl) or Pyridine from synthesis can suppress ionization of the target nucleoside.
Experimental Protocol: LC-MS/MS Workflow
This protocol is designed to minimize thermal degradation while maximizing sensitivity.
Sample Preparation
-
Solvent: Dissolve the solid standard in anhydrous Acetonitrile (ACN) or Methanol (MeOH). Avoid water/buffer for stock solutions to prevent hydrolysis.
-
Concentration: Prepare a 1 mM stock; dilute to 10 µM in 50:50 ACN:Water (0.1% Formic Acid) immediately prior to injection.
-
Filtration: Use 0.2 µm PTFE filters (hydrophobic) to remove particulate silica from flash chromatography.
Liquid Chromatography Conditions[3]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[2]
-
Rationale: PGC (Porous Graphitic Carbon) is often used for polar nucleosides, but C18 provides better peak shape for the hydrophobic Tosyl group.[2]
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Desalting)
-
1-6 min: 5% → 60% B (Elution of Ts-dC)
-
6-8 min: 95% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Parameters (ESI+)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: < 300°C (Critical: Lower temps reduce thermal decomposition).[3]
-
Scan Range: m/z 100 – 600.
Workflow Diagram
The following diagram illustrates the critical decision points in the analysis workflow to ensure data integrity.
Caption: Optimized LC-MS workflow prioritizing solvent compatibility and thermal control to prevent artifact formation.
Data Interpretation & Fragmentation Mechanics[1][5][6]
Mass Spectrum Profile[1][6][7]
-
Precursor Ion: [M+H]⁺ = 382.11 m/z (Calculated for C₁₆H₂₀N₃O₆S⁺).
-
Adducts: [M+Na]⁺ = 404.1 m/z (Common if glass vials are used).
Fragmentation Pathway (MS/MS)
Confirmation of 5'-Ts-dC requires identifying specific structural breaks. The collision-induced dissociation (CID) follows a predictable pathway:
-
Glycosidic Bond Cleavage: The weakest bond is between the sugar and the base.
-
Fragment A: [Cytosine + H]⁺ = 112.05 m/z (The "signature" ion for all deoxycytidines).
-
-
Tosyl Group Cleavage:
-
Fragment B: [Tosyl cation]⁺ = 155.0 m/z (Tropylium sulfonyl ion).
-
-
Neutral Loss:
-
Loss of p-Toluenesulfonic acid (TsOH, 172 Da) from the precursor yields a dehydrated sugar-base fragment at m/z ~210 .
-
Caption: MS/MS fragmentation pathway showing the diagnostic ions (112.1 and 155.0) used for structural validation.
Comparative Analysis: Tosyl vs. Alternatives
When designing a synthesis route, the choice of leaving group (Tosyl vs. Mesyl vs. Halide) impacts both chemical reactivity and analytical detectability.[2]
Table 1: Performance Comparison of Activated Nucleoside Intermediates
| Feature | 5'-Tosyl-dC (Ts) | 5'-Mesyl-dC (Ms) | 5'-Iodo-dC |
| Molecular Weight | 381.4 Da | 305.3 Da | 337.1 Da |
| UV Detectability | High (Aromatic ring absorbs @ 261nm & 220nm) | Low (Only Cytosine absorbs) | Moderate |
| Leaving Group Reactivity | Moderate (Good balance of stability/reactivity) | Moderate (Similar to Ts, less steric bulk) | High (For radical coupling) |
| MS Ionization | Excellent (Hydrophobic tag aids ESI+) | Good | Good |
| Stability (Hydrolysis) | Moderate (Stable in solid, hydrolyzes in H2O) | Low (More prone to hydrolysis than Ts) | High |
| Diagnostic Fragment | m/z 155 (Tosyl) | m/z 79 (Mesyl - hard to detect) | m/z 127 (Iodide - neg mode) |
Why Choose Tosyl?
-
Analytical Advantage: The Tosyl group adds significant hydrophobicity, increasing retention on C18 columns.[2] This separates the intermediate clearly from the polar starting material (dC), which elutes in the void volume.[2]
-
UV Tracing: Unlike Mesylates, the Tosyl group is UV-active. This allows for dual-validation using both PDA (Photodiode Array) and MS detectors, increasing confidence in purity assays.
Troubleshooting & Stability Guide
Issue: Observation of m/z 228 (dC) in the "pure" sample.
-
Cause: Hydrolysis of the ester bond.
-
Solution: Check the pH of the mobile phase. Ensure pH is acidic (0.1% Formic Acid, pH ~2.7) to stabilize the nucleoside, but avoid prolonged storage in aqueous solution.[2] Inject immediately after dilution.
Issue: Signal Suppression.
-
Cause: Residual Tosyl Chloride (TsCl) or Pyridine.
-
Solution: Monitor m/z 190 (TsCl). If present, perform an Ether extraction or additional SPE cleanup before LC-MS analysis.[2]
References
-
Synthesis and Stability: Persaud, K. E.[2] "Synthesis of Novel 5-Aryl 2'-Deoxyuridine and 2'-Deoxycytidine Analogues." CUNY Academic Works, 2019.[2]
-
Nucleoside MS Fragmentation: Banoub, J. H., et al. "Electrospray ionization tandem mass spectrometry of nucleosides."[2][4] Journal of Mass Spectrometry, 2005.[2]
-
Tosyl vs Mesyl Reactivity: "A Head-to-Head Comparison of Tosylate and Other Leaving Groups." BenchChem, 2025.[2][5]
-
LC-MS of Modified Nucleosides: Kellner, S., et al. "Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS." Nucleic Acids Research, 2014.[2]
-
General Protocol: "Stability study of selected adenosine nucleosides using LC and LC/MS analyses." Journal of Pharmaceutical and Biomedical Analysis, 2000.[2][6]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sulfonyl Leaving Groups in Nucleoside Chemistry: A Comparative Analysis
By Dr. Evelyn Reed, Senior Application Scientist
In the intricate world of nucleoside chemistry, the strategic modification of these fundamental biological building blocks is paramount for the development of novel therapeutics and molecular probes.[1][2] A cornerstone of this synthetic manipulation lies in the conversion of the hydroxyl groups of the sugar moiety into more reactive species. Among the most powerful tools in the chemist's arsenal for this purpose are sulfonyl esters, which transform the poorly reactive hydroxyl into an excellent leaving group, thereby paving the way for a wide array of nucleophilic substitution reactions.[3][4][5][6][7]
This guide provides an in-depth comparison of the reactivity of various sulfonyl leaving groups commonly employed in nucleoside chemistry. We will delve into the electronic and steric factors that govern their efficacy, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the optimal sulfonylating agent for their specific synthetic challenges.
The Fundamental Role of Sulfonates in Nucleoside Modification
Nucleosides, composed of a nucleobase and a sugar (ribose or deoxyribose), are the core components of DNA and RNA.[2][8] Their hydroxyl groups, particularly at the 2', 3', and 5' positions of the sugar ring, are primary targets for chemical modification. However, the hydroxyl group (OH) is a notoriously poor leaving group due to the high basicity of the resulting hydroxide ion (HO⁻).[3][6]
To facilitate nucleophilic substitution, the hydroxyl group is typically converted into a sulfonate ester. This is achieved by reacting the nucleoside with a sulfonyl chloride (R-SO₂Cl) in the presence of a base.[4][6] The resulting sulfonate (R-SO₃⁻) is an excellent leaving group because it is the conjugate base of a strong sulfonic acid, and the negative charge is effectively delocalized through resonance across the three oxygen atoms.[3][9][10][11] This increased stability makes the sulfonate ion a weak base and thus, an excellent nucleofuge.[3][5]
The general workflow for nucleoside modification via sulfonylation is depicted below:
Figure 1: General workflow for nucleoside modification.
A Comparative Analysis of Common Sulfonyl Leaving Groups
The choice of the sulfonylating agent is critical and depends on the desired reactivity, the stability of the starting nucleoside, and the nature of the incoming nucleophile. Here, we compare some of the most frequently used sulfonyl groups in nucleoside chemistry.
| Sulfonyl Group | Abbreviation | Structure of Sulfonyl Chloride | Relative Reactivity | Key Characteristics |
| Methanesulfonyl | Ms | CH₃SO₂Cl | Good | Less sterically hindered, often used for primary hydroxyls. |
| p-Toluenesulfonyl | Ts or Tosyl | CH₃C₆H₄SO₂Cl | Very Good | More reactive than mesylates due to the electron-donating methyl group on the aromatic ring. Widely used and well-characterized.[6] |
| p-Nitrobenzenesulfonyl | Ns or Nosyl | NO₂C₆H₄SO₂Cl | Excellent | Highly reactive due to the strong electron-withdrawing nitro group, which further stabilizes the resulting sulfonate anion. |
| p-Bromobenzenesulfonyl | Bs or Brosyl | BrC₆H₄SO₂Cl | Excellent | Similar in reactivity to nosylates, with the bromo group providing a good balance of reactivity and stability. |
| Trifluoromethanesulfonyl | Tf or Triflyl | CF₃SO₂Cl | Superb | One of the best leaving groups available due to the powerful electron-withdrawing effect of the three fluorine atoms.[12] Triflates are exceptionally reactive.[12] |
Table 1: Comparison of common sulfonyl leaving groups in nucleoside chemistry.
The reactivity of these sulfonate leaving groups generally follows the order: TfO⁻ > NsO⁻ ≈ BsO⁻ > TsO⁻ > MsO⁻ . This trend is primarily governed by the electronic effects of the substituents on the sulfonyl group. Electron-withdrawing groups increase the stability of the departing sulfonate anion, making it a better leaving group.[12]
Factors Influencing Reactivity: A Deeper Dive
The reactivity of sulfonylated nucleosides in nucleophilic substitution reactions is influenced by a confluence of factors:
-
The Nature of the Sulfonyl Group: As discussed, electron-withdrawing substituents on the sulfonyl group enhance its leaving group ability.
-
The Position of Sulfonylation: The hydroxyl groups on the nucleoside sugar ring exhibit different reactivities. Generally, the primary 5'-OH is the most reactive, followed by the 2'-OH and then the 3'-OH in ribonucleosides.[13][14] In 2'-deoxynucleosides, the 3'-OH is the primary site of sulfonylation after the 5'-OH.[13][14]
-
The Nucleophile: The strength and steric bulk of the incoming nucleophile play a crucial role. Stronger, less hindered nucleophiles will react more readily.
-
The Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred for SN2 reactions as they solvate the cation but not the anionic nucleophile, thus enhancing its reactivity.
-
Steric Hindrance: The steric environment around the reaction center can significantly impact the rate of substitution. For instance, nucleophilic attack at the 2' or 3' position of a nucleoside is more sterically hindered than at the 5' position.
Experimental Protocols: A Practical Guide
Here, we provide representative protocols for the sulfonylation of a nucleoside and subsequent nucleophilic substitution.
Protocol 1: General Procedure for the Tosylation of a Nucleoside
This protocol describes the tosylation of the 5'-hydroxyl group of a protected nucleoside.
Materials:
-
Protected Nucleoside (e.g., 2',3'-O-isopropylideneuridine)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected nucleoside (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of water.
-
Extract the mixture with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the 5'-O-tosylated nucleoside.
Causality behind Experimental Choices:
-
Pyridine: Acts as both a solvent and a base to neutralize the HCl generated during the reaction.[11]
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and will hydrolyze, so anhydrous conditions are essential for good yields.
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Purification: Column chromatography is necessary to remove unreacted starting materials and byproducts.
Protocol 2: Nucleophilic Substitution of a 5'-O-Tosyl-Nucleoside with Azide
This protocol demonstrates the displacement of the tosyl group with an azide nucleophile, a common precursor for introducing an amino group.
Materials:
-
5'-O-Tosyl-Nucleoside (from Protocol 1)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the 5'-O-tosyl-nucleoside (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 5'-azido-nucleoside.
Causality behind Experimental Choices:
-
DMF: A polar aprotic solvent that is excellent for SN2 reactions involving anionic nucleophiles like azide.
-
Excess Sodium Azide: Used to drive the reaction to completion.
-
Heating: Provides the necessary activation energy for the substitution reaction.
Visualizing the Mechanistic Landscape
The nucleophilic substitution reaction on a sulfonylated nucleoside typically proceeds via an Sₙ2 mechanism, involving a backside attack by the nucleophile and inversion of stereochemistry at the reaction center.
Figure 2: Sₙ2 mechanism for nucleophilic substitution.
Conclusion: Making an Informed Choice
The selection of a sulfonyl leaving group is a critical decision in the design of a synthetic route for nucleoside modification. For routine transformations where moderate reactivity is sufficient, tosylates and mesylates offer a reliable and cost-effective option. When higher reactivity is required, particularly for less reactive hydroxyl groups or with weaker nucleophiles, the more potent nosylates, brosylates, or the exceptionally reactive triflates should be considered.
A thorough understanding of the principles outlined in this guide, coupled with careful experimental design and execution, will empower researchers to effectively navigate the landscape of nucleoside chemistry and accelerate the discovery of novel bioactive molecules.
References
-
Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA. MDPI. Available at: [Link]
-
Recent advances in heterolytic nucleofugal leaving groups. PMC - NIH. Available at: [Link]
-
Arylsulfonate-Based Nucleophile Assisting Leaving Groups. Florida Atlantic University. Available at: [Link]
-
Leaving Groups. Chemistry LibreTexts. Available at: [Link]
-
What Makes A Good Leaving Group?. Master Organic Chemistry. Available at: [Link]
-
4.10: Leaving Group Formation. Chemistry LibreTexts. Available at: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]
-
Sulfonylation sites for adenine and its nucleosides/nucleotides. PMC. Available at: [Link]
-
Sulfonylation of RNA 2′-OH groups. PMC. Available at: [Link]
-
What Makes a Good Leaving Group in Organic Chemistry?. Orango. Available at: [Link]
-
Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. PMC. Available at: [Link]
-
Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Defense Technical Information Center. Available at: [Link]
-
Sulfonylation of RNA 2′-OH groups | ACS Central Science. ACS Publications. Available at: [Link]
-
Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. Pearson. Available at: [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
-
Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available at: [Link]
-
Sulfonylation sites for adenine and its nucleosides/nucleotides. PubMed. Available at: [Link]
-
Rapid and efficient synthesis of nucleoside polyphosphates and their conjugates using sulfonyl imidazolium salts. PubMed. Available at: [Link]
-
Synthesis of nucleosides. Wikipedia. Available at: [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
-
Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. Request PDF. Available at: [Link]
-
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. Available at: [Link]
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]
-
Nucleophilic substitution. Wikipedia. Available at: [Link]
-
Kinetics Of Nucleophilic Substitutions. UKEssays.com. Available at: [Link]
-
formation of tosylates & mesylates. YouTube. Available at: [Link]
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. Available at: [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]
-
Synthesis and biological evaluation of 2′,4′- and 3′,4′-bridged nucleoside analogues. PMC - NIH. Available at: [Link]
-
Nucleoside. Wikipedia. Available at: [Link]
-
Why do tosylation and mesylation of alcohols follow different mechanisms?. Chemistry Stack Exchange. Available at: [Link]
-
Alcohols Important Reactions - Alcohols - MCAT Content. Jack Westin. Available at: [Link]
Sources
- 1. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. theorango.com [theorango.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jackwestin.com [jackwestin.com]
- 8. alfachemic.com [alfachemic.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 11. youtube.com [youtube.com]
- 12. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonylation sites for adenine and its nucleosides/nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfonylation sites for adenine and its nucleosides/nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of 5'-Tosyl-2'-deoxy Cytidine
In the landscape of pharmaceutical development and molecular biology, the purity of nucleoside analogs is not merely a quality metric; it is the bedrock of efficacy and safety. For 5'-Tosyl-2'-deoxy Cytidine, a key intermediate in the synthesis of therapeutic oligonucleotides and antiviral agents, rigorous purity assessment is paramount. Impurities, even in trace amounts, can lead to downstream synthetic failures, altered biological activity, or unforeseen toxicological profiles.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 5'-Tosyl-2'-deoxy Cytidine. We will move beyond rote protocols to explore the causal reasoning behind methodological choices, ensuring that the described systems are self-validating and grounded in authoritative standards.
The Analytical Challenge: Understanding 5'-Tosyl-2'-deoxy Cytidine
5'-Tosyl-2'-deoxy Cytidine presents a unique set of challenges for chromatographic separation. As a modified nucleoside, it possesses both a polar 2'-deoxycytidine core and a significantly more non-polar tosyl group. This amphiphilic nature, coupled with the potential for various process-related impurities (e.g., starting materials, regioisomers, or degradation products), necessitates a highly resolving and robust analytical method. The primary goal is to develop a stability-indicating method , one that can separate the main compound from any potential degradation products that may form under stress conditions.[1]
Comparative Analysis of HPLC Methodologies
The two most viable HPLC modes for this analysis are Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice between them depends largely on the polarity of the primary impurities of concern.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Primary Mechanism | Partitioning based on hydrophobicity. Non-polar analytes are retained longer. | Partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[2] |
| Stationary Phase | C18, C8, Phenyl-Hexyl (non-polar) | Bare Silica, Amide, Cyano (polar) |
| Mobile Phase | High aqueous content, increasing organic (e.g., Acetonitrile, Methanol) | High organic content, increasing aqueous buffer[2] |
| Best Suited For | Separating the main, less polar 5'-Tosyl-2'-deoxy Cytidine from more polar impurities like unprotected 2'-deoxycytidine. | Retaining and separating highly polar impurities that elute in the void volume in RP-HPLC. |
| Key Advantage | High robustness, wide column availability, and extensive literature support. Phenyl-hexyl columns can offer unique selectivity for aromatic compounds like the tosyl group.[3][4] | Superior retention of very polar compounds.[2] |
| Considerations | Standard C18 columns can suffer from "phase collapse" or poor retention in the highly aqueous mobile phases needed for polar nucleosides. Using aqueous-stable or polar-endcapped phases is recommended.[5] | Longer equilibration times and potential for peak shape issues if mobile phase composition is not carefully controlled. |
For a comprehensive purity profile of 5'-Tosyl-2'-deoxy Cytidine, Reversed-Phase HPLC is the superior starting point and the most common approach .[6] It effectively retains the tosylated compound while providing excellent separation from more polar potential impurities. A Phenyl-Hexyl stationary phase is particularly recommended due to its potential for π-π interactions with the tosyl group's aromatic ring, offering enhanced selectivity compared to standard alkyl chains.[4]
In-Depth Protocol: A Validated Stability-Indicating RP-HPLC Method
This section details a robust, stability-indicating RP-HPLC method designed for the accurate purity assessment of 5'-Tosyl-2'-deoxy Cytidine. The protocol is structured to comply with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and the United States Pharmacopeia (USP) General Chapter <621>.[7][8][9]
Rationale for Method Choices
-
Column: A Phenyl-Hexyl column (e.g., Luna® Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm) is selected for its unique selectivity towards aromatic compounds, which is ideal for separating the tosylated analyte from non-tosylated impurities.[4]
-
Mobile Phase: A gradient elution using a phosphate buffer and methanol provides robust pH control and the necessary elution strength to separate compounds of varying polarity. The low pH (around 3.85) ensures the cytidine moiety is protonated, leading to consistent peak shapes.[3][4]
-
Detector: UV detection at approximately 270-280 nm is chosen, as this is a region of high absorbance for the cytidine chromophore.[4][10] A Photo Diode Array (PDA) detector is highly recommended to assess peak purity across the entire spectrum.[11]
-
Forced Degradation: To prove the method is stability-indicating, the drug substance is subjected to stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to generate potential degradation products. The method must be able to resolve the main peak from all degradation product peaks.[4][11][12]
Experimental Workflow Diagram
Caption: High-level workflow for HPLC purity assessment.
Step-by-Step Experimental Protocol
1. Materials and Reagents:
-
5'-Tosyl-2'-deoxy Cytidine Reference Standard and sample lot.
-
HPLC-grade Methanol.
-
HPLC-grade Water.
-
Ammonium Phosphate, Monobasic.
-
Phosphoric Acid.
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a PDA detector.
-
Column: Luna® Phenyl-Hexyl (150 mm × 4.6 mm i.d., 3 µm particle size).
-
Mobile Phase A: 25 mM Ammonium Phosphate buffer, pH adjusted to 3.85 with phosphoric acid.
-
Mobile Phase B: Methanol.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 25.0 80 30.0 80 30.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve ~25 mg of 5'-Tosyl-2'-deoxy Cytidine Reference Standard in a 50 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample lot.[13]
4. System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
The system is deemed suitable for use if it meets the criteria outlined in the table below, which are based on typical requirements from USP <621>.[8][14]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 1.5% for 5 replicates | Demonstrates system precision and reproducibility.[4] |
5. Forced Degradation Study:
-
Prepare sample solutions (~0.5 mg/mL) and expose them to the following stress conditions:[4]
-
Acid Hydrolysis: Add 1 M HCl, heat at 80°C for 4 hours, then neutralize.
-
Base Hydrolysis: Add 1 M NaOH, heat at 80°C for 4 hours, then neutralize.
-
Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal: Heat the solid powder at 105°C for 48 hours, then dissolve.
-
Photolytic: Expose the solution to UV light (ICH Q1B conditions).
-
-
Analyze all stressed samples alongside an unstressed control. The method is stability-indicating if the main peak is well-resolved from all degradation peaks (Resolution > 2.0) and the peak purity analysis confirms no co-eluting peaks.[12]
6. Data Analysis and Purity Calculation:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the percentage purity using the area normalization method:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
For the PDA detector, check the peak purity report for the 5'-Tosyl-2'-deoxy Cytidine peak to ensure there is no co-elution with impurities.[11]
A Self-Validating System: Trustworthiness by Design
The protocol described is inherently self-validating. The mandatory System Suitability Test (SST) acts as a daily performance check, ensuring the chromatographic system is operating as intended before any sample data is accepted.[15] The forced degradation study serves as the ultimate validation of the method's most critical attribute: its specificity. By intentionally creating impurities, we demonstrate that the method can distinguish the analyte of interest from its potential degradants, ensuring that the reported purity value is accurate and trustworthy.[1] This entire process is governed by the principles of analytical procedure validation as laid out by the ICH.[7][16]
Conclusion
The purity assessment of 5'-Tosyl-2'-deoxy Cytidine via HPLC is a multi-faceted task that demands a scientifically sound, robust, and well-validated method. While various chromatographic techniques can be employed, a stability-indicating reversed-phase HPLC method, particularly one using a Phenyl-Hexyl stationary phase, offers the optimal balance of selectivity, resolution, and reliability. By integrating rigorous System Suitability Tests and comprehensive forced degradation studies, researchers and drug development professionals can have high confidence in the quality of their analytical data. This confidence is essential for making informed decisions in the development of novel therapeutics where the purity of every component is critical to success.
References
-
The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Available at: [Link]
-
Separation Science. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
MDPI. (n.d.). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Available at: [Link]
-
Chromatography Online. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]
-
Agilent. (n.d.). HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath. Available at: [Link]
-
UKJPB. (n.d.). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Available at: [Link]
-
PubMed. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Available at: [Link]
-
protocols.io. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC) V.1. Available at: [Link]
-
SIELC. (n.d.). HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Nucleosides and Nucleoside Derivatives on Amaze HD Column. Available at: [Link]
-
Phenomenex. (2022). Nucleobases and Nucleosides by Polar Reversed Phase HPLC (TN-1027). Available at: [Link]
-
PubMed. (1996). Chromatographic properties of cytosine, cytidine and their synthetic analogues. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
US Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY. Available at: [Link]
-
bioRxiv. (n.d.). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. Available at: [Link]
-
MDPI. (n.d.). Nucleoside Analogs: A Review of Its Source and Separation Processes. Available at: [Link]
-
ResearchGate. (n.d.). High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests. Available at: [Link]
-
Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
-
European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Impact Factor. (2023). Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides. Available at: [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]
-
ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
-
PubMed. (2016). HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells. Available at: [Link]
-
AMS Bio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Bitesize Bio. (n.d.). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Available at: [Link]
-
PubMed. (2003). Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides. Available at: [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Available at: [Link]
-
ResearchGate. (n.d.). Chemical synthesis of 2′-deoxyoligonucleotides containing 5-fluoro-2′-deoxycytidine. Available at: [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography. Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Nucleoside Analogs: A Review of Its Source and Separation Processes [mdpi.com]
- 7. database.ich.org [database.ich.org]
- 8. usp.org [usp.org]
- 9. agilent.com [agilent.com]
- 10. HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. protocols.io [protocols.io]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
A Researcher's Guide to Validating Protein-DNA Interactions: A Comparative Analysis of Modified Deoxycytidine Cross-linking Strategies
For researchers, scientists, and drug development professionals, the precise identification and validation of protein-DNA interactions are paramount to unraveling complex biological processes and developing targeted therapeutics. In recent years, the use of modified deoxycytidines as in-cell cross-linking agents has emerged as a powerful alternative to traditional methods like formaldehyde treatment. These nucleoside analogs can be metabolically incorporated into DNA, offering a more targeted and sometimes reversible approach to capturing protein-DNA complexes.
This guide provides an in-depth technical comparison of cross-linking experiments utilizing three key modified deoxycytidines: 5-formylcytosine (fC), C-propargyl-deoxycytidine (C-p), and 5-ethynyl-2'-deoxycytidine (EdC). We will delve into the mechanisms, validation strategies, and comparative performance of these reagents, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Rationale for Modified Deoxycytidines in Cross-linking
Formaldehyde has long been the standard for cross-linking protein-DNA interactions in chromatin immunoprecipitation (ChIP) and related techniques. Its ability to form reversible methylene bridges between proteins and DNA has been invaluable.[1] However, formaldehyde's reactivity is broad, leading to potential artifacts and the masking of some epitopes. Modified deoxycytidines offer a more nuanced approach. By introducing a reactive group onto the cytosine base, researchers can achieve more specific and controlled cross-linking.
Comparative Analysis of Modified Deoxycytidine Cross-linkers
This section provides a head-to-head comparison of fC, C-p, and EdC, focusing on their cross-linking chemistry, specificity, reversibility, and known applications.
| Feature | 5-formylcytosine (fC) | C-propargyl-deoxycytidine (C-p) | 5-ethynyl-2'-deoxycytidine (EdC) |
| Cross-linking Chemistry | Forms a reversible Schiff base with primary amines (e.g., lysine residues).[2][3] | Contains a terminal alkyne group for bioorthogonal "click" chemistry with azide-tagged proteins.[4] | Contains a terminal alkyne group for bioorthogonal "click" chemistry with azide-tagged proteins. |
| Specificity | Reacts specifically with primary amines in close proximity to the DNA. | Highly specific reaction between the alkyne and an azide-modified protein, minimizing off-target reactions. | Highly specific "click" reaction, similar to C-p, ensuring targeted cross-linking. |
| Reversibility | The Schiff base is reversible under physiological conditions, with a half-life of approximately 1.8 hours. The cross-link can be stabilized by reduction.[2][3] | The resulting triazole linkage is generally stable and considered irreversible under biological conditions. | The triazole linkage formed is stable and not readily reversible. |
| In Vivo Incorporation | Endogenously produced from 5-methylcytosine oxidation. Can also be introduced exogenously.[3] | Requires metabolic incorporation of the modified nucleoside. | Readily incorporated into the DNA of proliferating cells during S-phase.[5] |
| Key Advantages | Reversibility allows for dynamic studies and easier elution of cross-linked complexes. Endogenous nature provides physiological relevance. | High specificity and efficiency of the click reaction. Bioorthogonal nature prevents interference with native cellular processes. | Well-established for in vivo labeling of nascent DNA. High specificity of the click reaction. |
| Potential Limitations | The reversibility can lead to loss of cross-linked complexes during purification if not stabilized. | Requires introduction of an azide-modified protein, which can be technically challenging. Irreversibility may complicate elution. | Primarily labels DNA in actively dividing cells. Like C-p, requires an azide-modified protein for cross-linking. |
Experimental Validation: A Multi-pronged Approach
The credibility of any cross-linking experiment hinges on rigorous validation. The following section outlines key experimental workflows to confirm the successful and specific capture of protein-DNA interactions using modified deoxycytidines.
Workflow for Validation of Cross-linking
Sources
- 1. Structural Characterization of Formaldehyde-induced Cross-links Between Amino Acids and Deoxynucleosides and Their Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible DNA-protein cross-linking at epigenetic DNA marks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Formylcytosine mediated DNA–protein cross-links block DNA replication and induce mutations in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosslinker-modified nucleic acid probes for improved target identification and biomarker detection - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00236D [pubs.rsc.org]
- 5. info.gbiosciences.com [info.gbiosciences.com]
The Synthetic Dilemma: A Cost-Benefit Analysis of Routes to 5'-Modified Nucleosides
A Senior Application Scientist's Guide for Researchers and Drug Developers
In the landscape of modern therapeutics and diagnostics, 5'-modified nucleosides are indispensable building blocks. From antiviral agents and oligonucleotide-based drugs to mRNA vaccines and molecular probes, the ability to precisely functionalize the 5'-terminus of a nucleoside is paramount. However, the path from a simple nucleoside to its activated, modified counterpart is not singular. Researchers and process chemists are often at a crossroads, facing a critical decision between established chemical routes and burgeoning enzymatic strategies.
This guide provides an in-depth, objective comparison of the primary synthetic routes to 5'-modified nucleosides, moving beyond simple procedural descriptions to analyze the crucial cost-benefit trade-offs. We will dissect the causality behind experimental choices, evaluate the scalability and sustainability of each approach, and provide the quantitative data necessary for informed decision-making in both academic and industrial settings.
The Crossroads of Synthesis: Chemical vs. Enzymatic Modification
The synthesis of 5'-modified nucleosides is dominated by two fundamentally different philosophies: the precision of chemical synthesis, honed over decades, and the specificity of enzymatic synthesis, which mimics nature's own processes.
Chemical Synthesis , most notably using phosphoramidite chemistry, is the workhorse of the oligonucleotide industry.[1] This approach offers versatility and is well-suited for automation, allowing for the construction of a vast array of modifications. However, it often necessitates the use of protecting groups, anhydrous solvents, and harsh deprotection steps, which can lead to significant solvent waste and complex purification procedures.[2][3]
Enzymatic Synthesis , on the other hand, leverages the exquisite selectivity of enzymes, such as kinases, to modify the 5'-hydroxyl group.[4][5] These reactions are typically performed in aqueous media under mild conditions, eliminating the need for protecting groups and reducing the environmental impact.[6][7] While historically viewed as less scalable, recent advances in enzyme engineering and process optimization are challenging this perception.[8][9]
The choice between these routes is not merely academic; it has profound implications for cost, scalability, purity, and environmental footprint.
Comparative Analysis of Key Synthetic Routes
We will now delve into a detailed comparison of the most common chemical and enzymatic methods for introducing a phosphate group at the 5'-position, a critical activation step for many applications.
Route 1: Chemical Phosphorylation via Phosphoramidite Chemistry
This method is the gold standard for automated oligonucleotide synthesis and can be adapted for the 5'-modification of single nucleosides.[] The core of this approach is the phosphoramidite building block, a nucleoside derivative activated for coupling.[2]
Causality of Experimental Choices: The use of a 5'-O-dimethoxytrityl (DMT) protecting group is crucial for several reasons. It protects the 5'-hydroxyl during synthesis and its removal under acidic conditions generates a colored cation, allowing for real-time monitoring of coupling efficiency.[11] The cyanoethyl protecting group on the phosphorus is chosen for its facile removal under basic conditions during the final deprotection step. Anhydrous acetonitrile is the solvent of choice due to its ability to dissolve the reagents while not interfering with the water-sensitive coupling reaction.
Experimental Protocol: Synthesis of a 5'-Monophosphate Nucleoside
-
Phosphitylation: A 5'-DMT protected nucleoside is reacted with a phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) and a weak acid activator (e.g., tetrazole) in anhydrous acetonitrile.
-
Oxidation: The resulting phosphite triester is oxidized to the more stable phosphate triester using an oxidizing agent, typically an iodine solution.
-
Deprotection: The oligonucleotide is cleaved from the solid support (if applicable) and all protecting groups (DMT, cyanoethyl, and base-protecting groups) are removed using a base, such as aqueous ammonia.
-
Purification: The final 5'-phosphorylated nucleoside is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Route 2: Enzymatic Phosphorylation via Nucleoside Kinases
Enzymatic phosphorylation offers a "greener" and often more direct route to 5'-monophosphorylated nucleosides.[4][12] Nucleoside kinases catalyze the transfer of a phosphate group from a donor, typically adenosine triphosphate (ATP) or guanosine triphosphate (GTP), to the 5'-hydroxyl of the nucleoside.[13]
Causality of Experimental Choices: The choice of kinase is critical and depends on the substrate specificity of the enzyme. Some kinases have broad specificity, while others are highly specific for certain nucleosides.[4][12] The reaction is performed in an aqueous buffer at a physiological pH (typically around 7.5) to ensure optimal enzyme activity.[13] An excess of the phosphate donor (ATP or GTP) is often used to drive the reaction to completion. To improve cost-effectiveness, an ATP regeneration system, such as using acetate kinase and acetyl phosphate, is frequently employed.[14][15] This allows for the use of catalytic amounts of the expensive ATP.
Experimental Protocol: Enzymatic Synthesis of a 5'-Monophosphate Nucleoside
-
Reaction Setup: In a suitable aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.5), combine the starting nucleoside, a catalytic amount of GTP, an excess of acetyl phosphate, magnesium chloride (a required cofactor for the kinases), a nucleoside kinase (e.g., Drosophila melanogaster deoxynucleoside kinase), and acetate kinase.[13]
-
Incubation: Incubate the reaction mixture at a temperature optimal for the enzymes (typically 37°C) with gentle agitation.[13]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Work-up and Purification: Once the reaction is complete, the enzymes can be denatured by heating and removed by centrifugation. The 5'-monophosphorylated nucleoside can then be purified from the remaining reaction components, often by ion-exchange chromatography.
Quantitative Comparison: A Head-to-Head Analysis
| Parameter | Chemical Synthesis (Phosphoramidite) | Enzymatic Synthesis (Kinase) | References |
| Typical Yield | >98% per coupling cycle (for oligos) | 40-99% (for single nucleosides) | [16],[4][12] |
| Scalability | Well-established for kg scale | Can be challenging, but improving | [17],[9] |
| Cost of Reagents | High (phosphoramidites, anhydrous solvents) | Potentially lower (enzymes can be recycled) | [8], |
| Process Complexity | Multi-step, requires protecting groups | Often a one-pot reaction | [][5] |
| Solvent/Waste | High volume of hazardous organic solvents | Primarily aqueous waste | [3][6] |
| Reaction Conditions | Anhydrous, often harsh deprotection | Mild, aqueous, physiological pH | [2][5] |
| Substrate Scope | Very broad, many modifications available | Dependent on enzyme specificity | [18][19] |
| Purification | Often requires HPLC | Can be simpler (e.g., ion exchange) | [9],[] |
Green Chemistry Metrics: Quantifying the Environmental Impact
To provide a more objective measure of the "greenness" of each process, we can use established green chemistry metrics like the E-factor (Environmental Factor), which is the mass ratio of waste to product.
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
While a precise E-factor calculation is highly process-specific, literature reports and the nature of the reagents used allow for a qualitative and semi-quantitative comparison.
-
Chemical Synthesis: The heavy reliance on organic solvents for synthesis and purification, along with the use of protecting groups that are ultimately discarded, leads to a very high E-factor, with some reports suggesting values as high as 4700 for chemical oligonucleotide synthesis.[6]
-
Enzymatic Synthesis: The use of water as the primary solvent and the catalytic nature of enzymes result in a significantly lower E-factor. The main waste products are buffer salts and denatured protein, which are generally less hazardous than organic solvents.[6]
Workflow Visualizations
Chemical Synthesis Workflow (Phosphoramidite Method)
Caption: Automated Chemical Synthesis Workflow.
Enzymatic Synthesis Workflow (Kinase Method)
Caption: One-Pot Enzymatic Synthesis Workflow.
Case Study: Synthesis of Cordycepin-5'-Triphosphate
To illustrate the practical differences, let's consider the synthesis of Cordycepin-5'-triphosphate, a potent anticancer and antiviral agent. Cordycepin (3'-deoxyadenosine) lacks the 3'-hydroxyl group, making it a chain terminator for DNA/RNA synthesis.[20]
Chemical Approach: A common chemical route involves a one-pot, three-step synthesis starting from unprotected cordycepin. This method, while avoiding extensive protecting group chemistry, still relies on phosphorus oxychloride and pyrophosphate in an organic solvent, followed by ion-exchange chromatography.[21] While effective, handling of the reagents requires care, and solvent waste is generated.
Enzymatic Approach: An enzymatic cascade can be envisioned where cordycepin is first monophosphorylated by an adenosine kinase (ADK).[20] The resulting Cordycepin-5'-monophosphate can then be sequentially phosphorylated to the diphosphate and triphosphate by nucleoside monophosphate (NMP) and nucleoside diphosphate (NDP) kinases, respectively.[15] This entire cascade can be performed in a single pot in an aqueous buffer. The key challenges are ensuring that each enzyme in the cascade is active and that the intermediates are efficiently channeled to the final product. An ATP regeneration system is crucial for the economic viability of this route on a larger scale.[14]
The enzymatic route for Cordycepin-5'-triphosphate synthesis, while potentially requiring more upfront process development to optimize the enzyme cascade, offers a more sustainable and potentially more cost-effective solution at scale, especially when considering the total cost of ownership, including waste disposal.
Conclusion and Future Outlook
The synthesis of 5'-modified nucleosides is at a fascinating inflection point. The robustness and versatility of chemical synthesis make it an enduring and powerful tool, particularly for creating novel, non-natural modifications. However, its environmental impact and high cost, especially for RNA analogues, are significant drawbacks.[8]
Enzymatic synthesis , with its inherent selectivity, mild reaction conditions, and reduced environmental footprint, is rapidly emerging as a compelling alternative.[5][7] As enzyme engineering continues to broaden the substrate scope and improve the stability and activity of biocatalysts, and as process optimization makes enzymatic routes more scalable and cost-effective, we can expect to see a paradigm shift towards greener, bio-based manufacturing of these critical molecules.[9]
For researchers and drug development professionals, the optimal choice of synthetic route will depend on a careful evaluation of the specific modification required, the desired scale of production, cost constraints, and sustainability goals. This guide provides a framework for that analysis, empowering you to make the most informed decision for your project.
References
-
Šiurkutė, A., et al. (2022). Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. Catalysts, 12(11), 1401. [Link]
-
Zhang, Z., & Tang, J. Y. (1999). The commercial-scale production of oligonucleotides. Current Opinion in Drug Discovery & Development, 2(6), 578–589. [Link]
-
Ansa Biotechnologies. (2025). Chemical vs. Enzymatic DNA Synthesis Techniques. Ansa Bio. [Link]
-
Birichevskaya, L. L., et al. (2007). A comparison of enzymatic phosphorylation and phosphatidylation of beta-L- and beta-D-nucleosides. Biotechnology Letters, 29(4), 585–591. [Link]
-
Fehlau, M., et al. (2025). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences. [Link]
-
Makarova, A. M., et al. (2021). Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways. Molecules, 26(8), 2269. [Link]
-
Karpe, S. D., et al. (2016). Gram-Scale Chemical Synthesis of Base-Modified Ribonucleoside-5'-O-Triphosphates. Current Protocols in Nucleic Acid Chemistry, 67, 13.15.1–13.15.10. [Link]
-
iGEM Team. (n.d.). Green Chemistry. iGEM. [Link]
-
BioXconomy. (2024). Modified enzymes could cut cost of RNA manufacturing, say researchers. BioXconomy. [Link]
-
Fehlau, M., et al. (2025). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Reagent costs for oligonucleotide synthesis on the AMOS. ResearchGate. [Link]
-
Unknown Source. (n.d.). 4.5 Reactions of Nucleotides Involving the Phosphate Group. [Link]
-
Makarova, A. M., et al. (2021). Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways. PubMed. [Link]
-
Cytiva. (2020). Robust and cost-efficient oligonucleotide synthesis. Cytiva. [Link]
-
ResearchGate. (n.d.). Pros and cons of chemical automated synthesis and enzymatic... ResearchGate. [Link]
-
Unknown Source. (n.d.). Nucleoside Analogues: Efficient, Cost Effective, And Flexible Optimization Synthesis. [Link]
-
Gule, N., et al. (2022). Modified Nucleotides for Chemical and Enzymatic Synthesis of Therapeutic RNA. Current Medicinal Chemistry, 29(1), 1-18. [Link]
-
The Scientist. (2022). CHEMICAL VERSUS ENZYMATIC DNA SYNTHESIS. The Scientist. [Link]
-
Šiurkutė, A., et al. (2022). Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. MDPI. [Link]
-
Xiang, L., et al. (2022). Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris. Semantic Scholar. [Link]
-
Pharmaceutical Outsourcing. (2025). Rethinking RNA Manufacturing: The Enzymatic Approach as a Scalable, Sustainable Alternative. Pharmaceutical Outsourcing. [Link]
-
Kumar, R., et al. (2012). Synthesis of nucleoside 5′-O-α,β-methylene-β-triphosphates and evaluation of their potency towards inhibition of HIV-1 reverse transcriptase. Organic & Biomolecular Chemistry, 10(38), 7724–7730. [Link]
- Google Patents. (n.d.). Novel synthesis of nucleoside 5'-triphosphates and their derivatives.
-
ResearchGate. (n.d.). (PDF) Enzymatic Synthesis of Modified Nucleosides. ResearchGate. [Link]
-
Genecust. (n.d.). Price list Custom Oligo Synthesis. Genecust. [Link]
-
The Scientist. (2023). CHEMICAL VERSUS ENZYMATIC DNA SYNTHESIS. The Scientist. [Link]
-
The Scientist. (2024). Infographic: Chemical Versus Enzymatic DNA Synthesis. The Scientist. [Link]
-
Glen Research. (2025). Greener Roads Ahead: Sustainable Advances in Solid-Phase Oligonucleotide Synthesis. Glen Research. [Link]
-
Fehlau, M., et al. (2020). Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System. Frontiers in Catalysis. [Link]
-
ResearchGate. (n.d.). Convenient synthesis of nucleoside 5 '-triphosphates for RNA transcription. ResearchGate. [Link]
-
ResearchGate. (n.d.). A general synthesis of nucleoside 5′-triphosphates. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. ResearchGate. [Link]
-
Jia, Y. (2022). Scalable Multistep One-Pot Synthesis of Natural and Modified Nucleoside Triphosphates. eScholarship. [Link]
-
Chemical Science. (n.d.). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Cordycepin biosynthesis pathway. ResearchGate. [Link]
-
Unknown Source. (n.d.). Synthesis and Biochemical Studies of a Novel Thiol Modified Nucleotide. [Link]
-
Nottingham ePrints. (n.d.). A POTENTIAL EFFECT OF CORDYCEPIN ON THE FEEDBACK BETWEEN POLYADENYLATION AND PI3K/AKT/MTOR SIGNALLING. Nottingham ePrints. [Link]
-
Šiurkutė, A., et al. (2022). Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. MDPI. [Link]
-
Hawley, S. A., et al. (2020). Mechanism of Activation of AMPK by Cordycepin. Cell Chemical Biology, 27(3), 303-312.e5. [Link]
-
Page, M., et al. (2018). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 23(7), 1663. [Link]
-
ResearchGate. (n.d.). (PDF) A New Method for the Chemical Phosphorylation of Oligonucleotides at the 5'-Terminus. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Classical DNA synthesis or enzymatic DNA printing: a comparison of methods [cinz.nz]
- 3. glenresearch.com [glenresearch.com]
- 4. epublications.vu.lt [epublications.vu.lt]
- 5. researchgate.net [researchgate.net]
- 6. 2024.igem.wiki [2024.igem.wiki]
- 7. researchgate.net [researchgate.net]
- 8. bioxconomy.com [bioxconomy.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. Enzymatic synthesis of modified nucleoside 5′-monophosphates [epublications.vu.lt]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]
- 16. trilinkbiotech.com [trilinkbiotech.com]
- 17. The commercial-scale production of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ansabio.com [ansabio.com]
- 19. mdpi.com [mdpi.com]
- 20. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 21. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
